5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid: The Chiral Architect in Modern Antiviral Therapy
Abstract
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid (CAS Number: 440105-45-3) is a cornerstone chiral intermediate in the synthesis of several critical nucleoside reverse transcriptase inhibitors (NRTIs). Its unique stereochemical configuration is paramount to the efficacy of blockbuster antiviral drugs such as emtricitabine and lamivudine, which are fundamental components of HIV and Hepatitis B therapies.[1][2][3] This technical guide provides an in-depth analysis of the molecule's physicochemical properties, stereocontrolled synthesis, and its pivotal role in the manufacturing of active pharmaceutical ingredients (APIs). We will explore the causality behind established synthetic protocols, present detailed methodologies, and offer insights grounded in industrial application. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.
Introduction: The Significance of a Chiral Intermediate
In the landscape of antiviral drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise—it is a clinical necessity. The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure. This compound, specifically its esters, serves as a critical building block that provides the necessary stereochemistry for the oxathiolane ring found in drugs like lamivudine and emtricitabine.[1][2] These drugs function by mimicking natural nucleosides, thereby inhibiting viral reverse transcriptase and halting viral replication.[4]
The industrial significance of this intermediate lies in the efficiency and stereoselectivity of the synthetic routes that employ it. Innovations in its synthesis, often involving dynamic kinetic resolutions, have been instrumental in making these life-saving medications more accessible and cost-effective.[2][5][6]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, reaction optimization, and quality control.
| Property | Value | Source |
| CAS Number | 440105-45-3 | [7] |
| Molecular Formula | C6H8O5S | [7] |
| Molecular Weight | 192.19 g/mol | [7] |
| Appearance | Typically an off-white to white solid | [4] |
| Chirality | Contains chiral centers, with the (2R, 5S) configuration being crucial for antiviral synthesis. | [4][8] |
Note: Properties such as melting point and solubility can vary depending on the specific ester form (e.g., L-menthyl ester) used in synthesis.
Stereocontrolled Synthesis: A Field-Proven Protocol
The synthesis of the desired (2R, 5S) stereoisomer of the acetyloxy-oxathiolane intermediate is a masterclass in asymmetric synthesis. The most established and industrially scalable method employs a chiral auxiliary, L-menthol, in a dynamic kinetic resolution (DKR).[2][5][9] This approach is elegant because it funnels a racemic or diastereomeric mixture towards the desired single isomer through crystallization-induced diastereoselection.[5]
Causality in Experimental Design
-
Chiral Auxiliary (L-menthol): L-menthol is selected due to its low cost, availability in high enantiomeric purity, and its proven ability to effectively control the stereochemical outcome of the reaction. It forms a diastereomeric ester that allows for the separation of the desired isomer.[2][9]
-
Dynamic Kinetic Resolution (DKR): The process is "dynamic" because the stereocenters are labile under the reaction conditions, allowing for in-situ equilibration of the isomers. This enables a theoretical yield greater than 50% for the desired isomer, a significant advantage over classical resolution.[6]
-
Solvent System (Toluene/Heptane): The choice of solvent is critical for inducing the selective crystallization of the desired diastereomer, thereby driving the equilibrium towards its formation.
Synthesis Workflow Diagram
Caption: Workflow for the stereoselective synthesis of the L-menthyl ester intermediate.
Detailed Experimental Protocol
(This protocol is a representative synthesis of the L-menthyl ester of this compound, a direct precursor)
-
Formation of the Menthyl Glyoxylate Ester:
-
To a reactor equipped with a Dean-Stark apparatus, add L-menthol (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and toluene.
-
Heat the mixture to reflux to remove water azeotropically. Monitor water removal to confirm ester formation. The rationale here is to form the chiral ester in situ before the critical condensation step.
-
-
Condensation and Dynamic Resolution:
-
Cool the reaction mixture to approximately 60°C.
-
Add 1,4-dithiane-2,5-diol (0.55 eq). This compound serves as the source for the sulfur and the C5 carbon of the oxathiolane ring.[1][9]
-
Reheat the mixture to reflux and continue for 12-18 hours. During this time, the diastereomeric esters form and equilibrate.
-
Slowly cool the mixture to ambient temperature, then further cool to 0-5°C to induce crystallization of the desired (2R,5R)-5-hydroxy diastereomer. This crystallization is the resolution step; it selectively removes the desired product from the equilibrating mixture, pulling the reaction towards completion.[5]
-
Filter the resulting slurry and wash the cake with cold heptane to isolate the solid product.
-
-
Acetylation:
-
Dissolve the isolated (2R,5R)-5-hydroxy menthyl ester intermediate in a suitable solvent such as dichloromethane.[10]
-
Add a base, such as pyridine or triethylamine (1.5 eq), followed by the slow addition of acetic anhydride (1.2 eq) at 0-10°C.[10] The base scavenges the acetic acid byproduct, and the low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.
-
Perform an aqueous workup to remove the base and excess anhydride. The organic layer is then dried and concentrated in vacuo to yield the target compound, (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate.[11]
-
Application in Drug Synthesis: Building Emtricitabine
The acetylated intermediate is now primed for the crucial glycosylation step—the coupling with a nucleobase. The acetate group at the 5-position serves as an excellent leaving group, facilitating the nucleophilic attack by the silylated cytosine derivative.[12][13]
The Vorbrüggen Glycosylation
The Vorbrüggen reaction is the method of choice for this C-N bond formation. It involves activating the nucleobase (e.g., 5-fluorocytosine for emtricitabine) by silylation, making it more nucleophilic and soluble in organic solvents. A Lewis acid catalyst is then used to promote the coupling with the oxathiolane intermediate.[10]
-
Silylation: 5-fluorocytosine is treated with a silylating agent like hexamethyldisilazane (HMDS) to protect the amine and hydroxyl groups.[4]
-
Lewis Acid Catalysis: A Lewis acid, such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4), activates the C5 acetate, facilitating its displacement by the silylated base.[10][12] This reaction proceeds with high stereoselectivity, yielding the desired cis relationship between the nucleobase and the carboxylate group.
Pathway to API: Emtricitabine Synthesis
Caption: Role of the intermediate in the synthesis pathway of Emtricitabine.
Final Reduction Step
Following the glycosylation, the menthyl ester group is reduced to the primary alcohol found in the final drug molecule. This is typically achieved using a reducing agent like sodium borohydride.[8][12] The crude product is then purified through crystallization to yield the high-purity Emtricitabine API.
Conclusion
This compound and its derivatives are not just molecules; they are enablers of modern medicine. The development of robust, stereoselective, and scalable synthetic routes for this intermediate has had a profound impact on global health by ensuring a stable supply of essential antiviral medications. The principles of asymmetric synthesis, particularly dynamic kinetic resolution, are expertly applied in its manufacturing, showcasing a pinnacle of process chemistry. For researchers and developers, a deep understanding of this intermediate's synthesis and reactivity is crucial for innovating the next generation of antiviral therapeutics.
References
-
Various Authors. (n.d.). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC - NIH. National Institutes of Health. [Link]
- Various Authors. (2011). Patent WO 2011/141815 A2.
-
Chemsrc. (2023). 1,3-OXATHIOLANE-2-CARBOXYLIC ACID, 5-OXO- | 138760-34-6. [Link]
-
Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, ACS Publications. [Link]
-
MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-. [Link]
- Various Authors. (2009). US Patent 7534885B2 - Process and intermediates for preparing emtricitabine.
-
Splendid Labs. (n.d.). (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate. [Link]
-
Kashinath, K., et al. (2020). Synthesis of Lamivudine. Synfacts. [Link]
- Various Authors. (2011). US Patent 8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
- Various Authors. (2009). CN101362752A - Synthesis method of lamivudine intermediate.
- Various Authors. (2009). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.
-
Various Authors. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, RSC Publishing. [Link]
-
Various Authors. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate. [Link]
- Various Authors. (2010). EP2161267A1 - A process for stereoselective synthesis of lamivudine.
-
Various Authors. (2017). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. ResearchGate. [Link]
Sources
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]
- 4. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN101362752A - Synthesis method of lamivudine intermediate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 12. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 13. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
Introduction: The Strategic Importance of a Chiral Building Block
An In-Depth Technical Guide to the (2R,5R)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid Scaffold: A Cornerstone of Antiviral Drug Synthesis
In the landscape of modern antiviral therapeutics, particularly in the fight against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), the enantiomerically pure 1,3-oxathiolane ring system stands out as a privileged scaffold. This guide delves into the core properties and applications of a pivotal intermediate, (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, and its derivatives. While the free carboxylic acid is a transient species, its esterified forms, particularly the L-menthyl ester, are the workhorse molecules in the industrial synthesis of blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC).[1][2]
The specific (2R, 5R) stereochemistry is crucial for the biological activity of the final drug products. The strategic introduction of an acetyloxy group at the C-5 position transforms it into an excellent leaving group, paving the way for the key C-N bond formation with a nucleobase—the defining step in the synthesis of these life-saving medicines.[3] This guide, intended for researchers and drug development professionals, will explore the synthesis, properties, and critical applications of this scaffold, emphasizing the chemical reasoning that makes it an elegant and efficient tool in pharmaceutical manufacturing.
Physicochemical and Spectroscopic Properties
Direct characterization data for the free carboxylic acid form is sparse in the literature, as it is typically generated and used in situ or, more commonly, employed as its stable ester derivative. The most relevant and well-characterized precursor is the L-menthyl ester of the corresponding 5-hydroxy compound, which is subsequently acetylated.
Rationale for Esterification: The use of an L-menthyl ester serves a dual purpose. First, L-menthol is a readily available and inexpensive chiral auxiliary, which allows for the diastereoselective synthesis of the oxathiolane ring, facilitating the isolation of the desired (2R,5R) stereoisomer.[4] Second, the ester protects the carboxylic acid functionality during subsequent reaction steps, preventing unwanted side reactions.
Table 1: Physicochemical Properties of Key Intermediates
| Property | (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester | (2R,5R)-5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester |
| CAS Number | 147126-62-3[5][6][7][8][][10] | 147027-09-6[11] |
| Molecular Formula | C₁₄H₂₄O₄S[6][8][10] | C₁₆H₂₆O₅S[11] |
| Molecular Weight | 288.40 g/mol [6][8] | 330.44 g/mol [11] |
| Appearance | White to off-white solid[5][7][8][] | Data not available |
| Melting Point | 99-101 °C[7][] | Data not available |
| Boiling Point | 402.3±45.0 °C (Predicted)[6][7][] | Data not available |
| Density | 1.16 g/cm³ (Predicted)[6][] | Data not available |
| Solubility | Soluble in Chloroform, Methanol[] | Data not available |
| Storage | 2-8°C, Sealed in dry conditions[7] | Data not available |
Spectroscopic Data of the Precursor: (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
Confirming the structure and stereochemistry of these intermediates is paramount. The following data for the hydroxy precursor is foundational for quality control during synthesis.[7]
-
¹H-NMR (400 MHz, CDCl₃) δ: 5.96 (s, 1H), 5.57 (d, 1H), 4.74 (s, 1H), 3.32-3.29 (m, 1H), 3.17-3.08 (dd, 1H), 2.02 (d, 2H), 1.70 (d, 1H), 1.51- 1.42 (m, 2H), 1.09-1.00 (m, 2H), 0.91 (d, 6H), 0.78 (d, 3H).
-
¹³C-NMR (100 MHz, CDCl₃) δ: 16.27, 20.69, 23.30, 26.16, 31.42, 34.11, 38.46, 40.35, 46.86, 46.07, 80.20, 101.22, 103.20, 172.18.
-
FT-IR (Neat) cm⁻¹: 3456 (O-H stretch), 2956, 2864 (C-H stretch), 1731 (C=O ester stretch), 1457, 1387, 1288, 1196, 1041, 986.
Synthesis and Stereochemical Control
The synthesis of the (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate intermediate is a multi-step process designed for high stereochemical fidelity. The key is the diastereoselective condensation reaction.
Core Synthesis Workflow
The process begins with the condensation of L-menthyl glyoxylate hydrate with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).[4] This reaction, typically catalyzed by a Lewis acid like Boron trifluoride etherate (BF₃·Et₂O), forms the 1,3-oxathiolane ring.[12] The L-menthol chiral auxiliary directs the stereochemistry, leading to a mixture of diastereomers from which the desired (2R,5R) isomer can be isolated, often through crystallization.
Caption: Synthesis workflow for the chiral intermediate.
Protocol 1: Synthesis of (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester
This protocol is adapted from established industrial processes.[7][12][13]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve L-menthyl glyoxylate (1.0 eq) and 1,4-dithiane-2,5-diol (1.1 eq) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Catalysis: Cool the mixture to 0°C. Slowly add a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·Et₂O) (0.11 eq).
-
Reaction: Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature and react for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification & Isolation: To the crude residue, add n-hexane and a small amount of triethylamine to induce precipitation. Cool the mixture to promote crystallization. The desired (2R,5R) diastereomer will selectively crystallize.
-
Final Product: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the title compound as a white powder.
Application in Antiviral Drug Synthesis: The Vorbrüggen Glycosylation
The primary and most critical application of (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate is its role as the glycosyl donor in the synthesis of lamivudine and emtricitabine. The C-5 acetyloxy group serves as a competent leaving group, enabling the crucial coupling with a silylated nucleobase.
Mechanism of Action: This key step is a Vorbrüggen-type N-glycosylation. A Lewis acid, such as zirconium tetrachloride (ZrCl₄) or trimethylsilyl triflate (TMSOTf), activates the oxathiolane ring by coordinating to the ring oxygen and the acetyloxy group.[3] This makes the anomeric C-5 carbon highly electrophilic and susceptible to nucleophilic attack by the nitrogen of the silylated pyrimidine base (e.g., 5-fluorocytosine for emtricitabine). The reaction typically proceeds with high stereoselectivity, yielding the desired cis-nucleoside product.
Protocol 2: Synthesis of an Emtricitabine Intermediate
This protocol describes the coupling of the acetyloxy intermediate with silylated 5-fluorocytosine.[3]
-
Base Silylation: In a dry flask under nitrogen, suspend 6-Amino-5-fluoropyrimidin-2(1H)-one (1.1 eq) in hexamethyldisilazane (HMDS) (3.1 eq). Add a catalytic amount of trimethylsilyl chloride (TMSCl). Heat the mixture to 120-130°C until a clear solution forms. Remove excess reagents by vacuum distillation to obtain the silylated base. Dissolve the residue in anhydrous dichloromethane.
-
Coupling Reaction Setup: In a separate flask under nitrogen, dissolve (2R,5R)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate (1.0 eq) in anhydrous dichloromethane. Add the Lewis acid catalyst, for example, zirconium tetrachloride (ZrCl₄) (0.5 eq).
-
Glycosylation: Slowly add the solution of the silylated base from step 1 to the solution from step 2 at 25-30°C. Stir the reaction mixture at this temperature for approximately 6 hours, monitoring by HPLC.
-
Quenching and Workup: Upon completion, cool the reaction to 10-20°C and quench by adding pre-cooled water. Adjust the pH to 8-8.5 with triethylamine. Separate the organic and aqueous layers.
-
Isolation: Wash the organic layer with water, then concentrate it under vacuum. The resulting residue contains the coupled product, which can be further purified by crystallization to yield the emtricitabine precursor with high chiral purity.[3]
Caption: Core logic of the Vorbrüggen N-glycosylation step.
Conclusion
The (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid scaffold, primarily utilized in its L-menthyl ester form, represents a triumph of synthetic organic chemistry in the service of medicine. Its design incorporates a chiral auxiliary for stereocontrol, a protecting group for the carboxylic acid, and a strategically placed leaving group to facilitate the most crucial bond-forming event in the synthesis of vital antiviral drugs. For researchers in drug development, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is essential for process optimization, impurity profiling, and the development of next-generation antiviral agents. The methodologies described herein underscore the elegance and precision required to bring these complex, life-saving molecules from the laboratory to the patient.
References
-
Vertex AI Search. (n.d.). CAS 147126-67-8 (1R,2S,5R)-Menthyl 5-acetoxy-[5][]-oxathiolane-2-carboxylate. Retrieved January 25, 2026, from
- MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-.
-
GuideChem. (n.d.). (2R,5R)-5-Hydroxy-[5][]-oxathiolane-2-carboxylic acid menthyl ester CAS NO.147126-62-3. Retrieved January 25, 2026, from
- Echemi. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester.
- ChemicalBook. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3.
- ChemicalBook. (n.d.). (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5.
- EliteSynth Laboratories. (n.d.). (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate.
- Home Sunshine Pharma. (n.d.). (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylicacid(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl Ester CAS 147126-62-3.
-
BOC Sciences. (n.d.). CAS 147126-62-3 (1R,2S,5R)-Menthol-5R-hydroxy-[5][]-oxathiolane-2R-carboxylate. Retrieved January 25, 2026, from
- CymitQuimica. (n.d.). 86-MM1325.08-0025 - 2r5s-5-acetyloxy-13-oxathiolane-2-carb….
- PubChem. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate.
- ResearchGate. (2014). ChemInform Abstract: Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution.
- Google Patents. (n.d.). EP2161267A1 - A process for stereoselective synthesis of lamivudine.
- ACS Publications. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Google Patents. (n.d.). WO2011141805A2 - An improved process for the manufacture of lamivudine.
- European Patent Office. (2007). A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE - EP2161267 A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]
- 4. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 5. (2R,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid menthyl ester, CasNo.147126-62-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3 [chemicalbook.com]
- 8. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylicacid(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl Ester CAS 147126-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate | C14H24O4S | CID 15383325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 12. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Oxathiolane Derivatives
Abstract
The 1,3-oxathiolane ring is a privileged five-membered heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique stereochemical and electronic properties, conferred by the presence of two different heteroatoms, make it a versatile building block in the synthesis of complex molecules, most notably as a core component of several crucial antiviral nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides an in-depth exploration of the physical and chemical properties of oxathiolane derivatives. We will delve into their synthesis, stereochemistry, spectroscopic signatures, and characteristic reactions, including ring-opening, oxidation, and reduction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also practical, field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Oxathiolane Core
The 1,3-oxathiolane is a saturated five-membered ring containing one oxygen atom at position 1 and one sulfur atom at position 3. The unique juxtaposition of these heteroatoms imparts a distinct polarity and reactivity profile to the ring system. While the parent compound is a colorless liquid, the true value of this scaffold lies in its substituted derivatives, which exhibit a broad spectrum of biological activities.
The most profound impact of oxathiolane derivatives has been in the field of antiviral therapy. The discovery that the unnatural L-enantiomers of oxathiolane nucleosides possessed potent antiviral activity against HIV and Hepatitis B virus (HBV), with a favorable toxicological profile, was a paradigm shift in drug design. Key examples include Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone components of highly active antiretroviral therapy (HAART) regimens.[1] These molecules function as NRTIs; after in vivo phosphorylation, they compete with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of the reverse transcriptase enzyme.[1]
Beyond their antiviral applications, oxathiolane derivatives serve as important synthetic intermediates and have been investigated for a range of other biological activities, including as muscarinic receptor agonists and antagonists.[2] The stability of the oxathiolane ring as a protecting group for carbonyl compounds further broadens its utility in complex organic synthesis.
This guide will systematically explore the properties that make this heterocyclic system a subject of enduring interest in modern organic and medicinal chemistry.
Structural Features and Stereochemistry
The 1,3-oxathiolane ring is non-planar and typically adopts an envelope or twisted-envelope conformation to minimize steric and torsional strain. The introduction of substituents, particularly at the C2 and C4/C5 positions, leads to the possibility of stereoisomerism, which is of paramount importance for the biological activity of these compounds.
For instance, in 2,5-disubstituted oxathiolanes, cis and trans diastereomers are possible. The relative orientation of these substituents critically influences the molecule's overall shape and its ability to interact with biological targets. In the case of nucleoside analogues like Lamivudine, the stereochemistry at both the C2 (anomeric) and C4 positions of the oxathiolane ring determines its efficacy and safety profile. It is the cis isomer with a specific absolute configuration that exhibits the desired therapeutic effect.[1]
The synthesis of enantiomerically pure oxathiolanes is therefore a primary focus in their development. Strategies to achieve this include the use of chiral auxiliaries (such as L-menthol), enzymatic resolutions, and asymmetric synthesis.[1]
Caption: General structure of the 1,3-oxathiolane ring and examples of cis/trans isomerism.
Physical Properties
The physical properties of oxathiolane derivatives are influenced by their molecular weight, substitution pattern, and polarity. The parent 1,3-oxathiolane is a colorless liquid with a boiling point of 127-129 °C.[3] Substitution generally increases the boiling point, as expected with increasing molecular weight and van der Waals forces. The presence of the polar C-O and C-S bonds imparts a moderate dipole moment to the molecule, influencing its solubility. Simple oxathiolanes are generally soluble in common organic solvents.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,3-Oxathiolane | C₃H₆OS | 90.14 | 127-129 | 1.178 |
| 2-Methyl-1,3-oxathiolane | C₄H₈OS | 104.17 | - | - |
Spectroscopic Characterization
The structural elucidation of oxathiolane derivatives relies heavily on modern spectroscopic techniques. A thorough understanding of their characteristic spectral features is essential for confirming the successful synthesis and purification of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of an oxathiolane provides key information about the substitution pattern and stereochemistry.
-
Ring Protons: The methylene protons on the oxathiolane ring (at C4 and C5) typically appear as complex multiplets in the region of δ 2.8-4.5 ppm. The protons on C5, adjacent to the oxygen atom, are generally found further downfield than the protons on C4, which are adjacent to the sulfur atom.
-
C2 Proton: The proton at the C2 position is an acetal proton and its chemical shift is highly dependent on the substituent at this position. It often appears as a singlet or a multiplet in the region of δ 4.5-6.0 ppm.
-
Substituent Protons: The chemical shifts of the protons on the substituents will appear in their expected regions.
¹³C NMR: The carbon NMR spectrum is also highly informative.
-
C2 Carbon: The acetal carbon at C2 is typically found in the range of δ 70-90 ppm.
-
C4 and C5 Carbons: The C5 carbon, bonded to oxygen, resonates further downfield (δ 65-80 ppm) than the C4 carbon, which is bonded to sulfur (δ 30-45 ppm).
The precise chemical shifts and coupling constants can provide detailed information about the conformation of the ring and the relative stereochemistry of the substituents.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 1,3-oxathiolane derivatives often shows a discernible molecular ion peak (M⁺). The fragmentation patterns are characteristic and can be used to deduce the structure. Common fragmentation pathways include:
-
Cleavage of the C2-substituent: This leads to a fragment corresponding to the loss of the group at the 2-position.
-
Ring Fragmentation: The oxathiolane ring can undergo cleavage to produce characteristic fragment ions. Common losses include fragments of ethylene sulfide (C₂H₄S) or ethylene oxide (C₂H₄O).
-
Formation of a Thio-Aldehyde or Thio-Ketone Radical Cation: Cleavage of the C-O and C-S bonds can lead to the formation of a resonance-stabilized radical cation derived from the original carbonyl compound.
Chemical Properties and Reactivity
The chemical reactivity of the 1,3-oxathiolane ring is dominated by its nature as a thioacetal. The presence of both oxygen and sulfur heteroatoms influences its stability and the types of reactions it undergoes.
Synthesis of the Oxathiolane Ring
The most common and direct method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with 2-mercaptoethanol.[1]
Caption: General synthesis of 1,3-oxathiolanes.
Mechanism Insight: The reaction proceeds via initial protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic sulfur atom of 2-mercaptoethanol to form a hemithioacetal intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group, followed by dehydration, yields the 1,3-oxathiolane ring. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also highly effective catalysts for this transformation.[1] The choice of catalyst can be crucial for achieving high yields and, in some cases, for controlling stereoselectivity.
Ring-Opening Reactions (Hydrolysis)
As thioacetals, 1,3-oxathiolanes are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to regenerate the parent carbonyl compound and 2-mercaptoethanol.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The reaction is initiated by the protonation of one of the heteroatoms, most commonly the oxygen atom, by an acid catalyst (e.g., H₃O⁺).
-
Ring Opening: The protonated oxathiolane undergoes ring opening to form a resonance-stabilized carbocation, with the positive charge delocalized onto the sulfur atom. This is often the rate-determining step.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic intermediate.
-
Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization steps lead to the formation of the carbonyl compound and 2-mercaptoethanol.
The stability of the intermediate carbocation greatly influences the rate of hydrolysis. Derivatives that can form more stable carbocations (e.g., with an aryl group at C2) will hydrolyze more readily.
Caption: Workflow for acid-catalyzed hydrolysis of 1,3-oxathiolanes.
Oxidation of the Sulfur Atom
The sulfur atom in the oxathiolane ring is susceptible to oxidation. The controlled oxidation of the sulfide can yield either the corresponding sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone.
-
To Sulfoxide: Mild oxidizing agents such as sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert the sulfide to a sulfoxide. This introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomeric products.
-
To Sulfone: Stronger oxidizing agents, such as excess m-CPBA or hydrogen peroxide with a suitable catalyst, will oxidize the sulfide all the way to the sulfone.
The oxidation state of the sulfur atom can significantly modulate the biological activity and physical properties of the molecule.
Reductive Cleavage
The 1,3-oxathiolane ring can be reductively cleaved. While generally stable to milder reducing agents like sodium borohydride (NaBH₄), strong reducing agents such as lithium aluminum hydride (LiAlH₄) can effect ring opening.[5] The reaction typically involves the nucleophilic attack of a hydride ion, leading to the formation of a thioether alcohol after workup. Other reductive methods, such as using Raney nickel, can lead to desulfurization and the formation of an alcohol.
Applications in Drug Development
As highlighted earlier, the primary application of oxathiolane derivatives is in the development of antiviral drugs. The ability of the oxathiolane ring to mimic the furanose ring of natural nucleosides, while introducing unique stereochemical and metabolic properties, has been a highly successful strategy in drug design.
The development of Lamivudine and Emtricitabine demonstrated the critical importance of stereochemistry, where the "unnatural" L-enantiomer provided high efficacy with low cytotoxicity.[1] This insight has guided subsequent research in the field. The synthesis of these complex molecules often involves the stereoselective synthesis of a key oxathiolane intermediate, followed by coupling with a nucleobase. The choice of Lewis acid catalyst (e.g., SnCl₄, TMSI) in the coupling step is critical for controlling the stereochemical outcome at the anomeric center.[1]
Experimental Protocols
To provide a practical context, a representative protocol for the synthesis of a 2-substituted-1,3-oxathiolane is detailed below.
Protocol: Synthesis of 2-Phenyl-1,3-oxathiolane
This protocol describes the acid-catalyzed condensation of benzaldehyde with 2-mercaptoethanol.
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
2-Mercaptoethanol (0.78 g, 10.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (95 mg, 0.5 mmol, 5 mol%)
-
Toluene (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL), benzaldehyde (1.06 g), and 2-mercaptoethanol (0.78 g).
-
Add p-toluenesulfonic acid monohydrate (95 mg) to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap (theoretical amount: 0.18 mL). Continue refluxing until no more water is collected (typically 2-4 hours).
-
Causality Insight: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the product side by continuously removing the water formed during the condensation reaction. Toluene is an excellent solvent for this as it forms an azeotrope with water.
-
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (1 x 25 mL).
-
Self-Validating System: The neutralization step is important to prevent potential acid-catalyzed hydrolysis of the product during workup and storage.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-phenyl-1,3-oxathiolane.
Characterization:
-
¹H NMR (CDCl₃): δ ~7.3-7.5 (m, 5H, Ar-H), 5.8 (s, 1H, C2-H), 4.4-4.6 (m, 1H, C5-H), 3.9-4.1 (m, 1H, C5-H'), 3.0-3.3 (m, 2H, C4-H₂).
-
¹³C NMR (CDCl₃): δ ~140 (Ar-C), ~128-129 (Ar-CH), ~85 (C2), ~75 (C5), ~35 (C4).
-
MS (EI): m/z (%) = M⁺, (M - Ph)⁺, (M - C₂H₄S)⁺.
Conclusion
Oxathiolane derivatives represent a class of heterocyclic compounds with significant and proven value, particularly in the realm of antiviral drug discovery. Their physical properties are tunable through substitution, and their chemical reactivity, centered around their thioacetal nature, allows for a variety of synthetic manipulations. The profound influence of stereochemistry on their biological activity necessitates careful control during their synthesis. This guide has provided a comprehensive overview of the core principles governing the properties and reactivity of oxathiolanes, grounded in mechanistic understanding and supplemented with practical protocols. It is our hope that this document will serve as a valuable resource for scientists working to harness the unique potential of this important heterocyclic system.
References
-
Hymete, A., & Bekele, Y. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
-
Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 766–772. [Link]
-
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
-
Wikipedia. (n.d.). 1,3-Oxathiolane. Retrieved January 25, 2026, from [Link]
-
LookChem. (n.d.). 2-METHYL-1,3-OXATHIOLANE. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved January 25, 2026, from [Link]
Sources
The Dawn of a New Antiviral Strategy: A Technical Guide to the Discovery and History of 1,3-Oxathiolane Nucleoside Analogues
Introduction: A Paradigm Shift in Antiviral Therapy
The emergence of the human immunodeficiency virus (HIV) in the 1980s presented an unprecedented challenge to the scientific and medical communities. The relentless progression of HIV to acquired immunodeficiency syndrome (AIDS) spurred a global race to develop effective antiviral therapies. Early treatments, while groundbreaking, were often hampered by significant toxicity and the rapid development of viral resistance. It was within this crucible of urgent need that a novel class of compounds, the 1,3-oxathiolane nucleoside analogues, emerged, fundamentally altering the landscape of HIV treatment and offering a new lease on life to millions. This guide provides an in-depth technical exploration of the discovery, history, and core scientific principles underpinning this pivotal class of antiviral agents, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate synthetic chemistry that brought these molecules to life, unravel their elegant mechanism of action, and chart their journey from laboratory curiosities to cornerstone therapies in the global fight against HIV.
The Genesis of a Novel Scaffold: Early Discoveries and Synthetic Challenges
The story of 1,3-oxathiolane nucleoside analogues begins with a departure from conventional nucleoside chemistry. The core innovation lay in the modification of the sugar moiety, a strategy that had shown promise in developing antiviral and anticancer agents.[1] The key structural feature of these analogues is the replacement of the 3'-carbon of the deoxyribose ring with a sulfur atom, creating the eponymous 1,3-oxathiolane ring.[2]
A pivotal moment in this narrative occurred in 1989 when Belleau and his team at the Montreal-based IAF BioChem International, Inc., first synthesized a racemic mixture of a 1,3-oxathiolane nucleoside analogue known as (±)-BCH-189.[3] This compound, later to be known in its enantiomerically pure form as lamivudine, demonstrated promising in vitro activity against HIV.[3] This initial synthesis, while a breakthrough, presented a significant challenge: the creation of a racemic mixture, meaning it contained equal amounts of both enantiomers (mirror-image isomers).
Subsequent research revealed a crucial and surprising detail: while both enantiomers of BCH-189 were active against HIV, the (-)-enantiomer (lamivudine) exhibited significantly lower cytotoxicity to human cells.[3] This discovery underscored the critical importance of stereochemistry in drug design and set the stage for the development of enantioselective synthetic routes.
Navigating the Chiral Landscape: Key Synthetic Strategies
The synthesis of enantiomerically pure 1,3-oxathiolane nucleoside analogues has been a subject of intense research, leading to the development of several elegant and efficient strategies. These approaches can be broadly categorized into two main strategies:
-
Resolution of a Racemic Mixture: This approach involves the synthesis of the nucleoside analogue as a racemic mixture, followed by the separation of the desired enantiomer.[4]
-
Asymmetric Synthesis: This more sophisticated strategy involves the use of chiral starting materials or catalysts to selectively produce the desired enantiomer from the outset.[4]
A variety of synthetic routes have been explored over the past three decades, focusing on the efficient construction of the 1,3-oxathiolane ring and the stereoselective coupling of this ring with various nucleobases.[5] These methods often involve the creation of artificial sugars and subsequent N-glycosylation.[5]
The following protocol outlines a key step in an enantioselective synthesis of a lamivudine precursor, highlighting the use of a chiral auxiliary to control stereochemistry. This method, adapted from principles described in the literature, showcases the practical application of asymmetric synthesis in the production of these vital medicines.
Objective: To perform an enantioselective synthesis of a chiral 1,3-oxathiolane intermediate.
Materials:
-
(2R-cis)-cytosine(Cyt)s-1'-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester (starting material)
-
Zinc borohydride (Zn(BH₄)₂) solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Activated carbon
-
Ethanol
Procedure:
-
Reaction Setup: In a 500 mL four-hole reaction flask under a nitrogen atmosphere, add 38.1 g (0.1 mol) of (2R-cis)-cytosine(Cyt)s-1'-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester and 150 mL of anhydrous THF.
-
Reduction: While stirring, slowly add 212 mL (0.07 mol) of the pre-prepared zinc borohydride solution in THF to the reaction mixture. Maintain the reaction temperature at approximately 25°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Quenching: Upon completion, carefully add 200 mL of ice-cold saturated aqueous ammonium chloride solution to quench the reaction.
-
Workup: Separate the organic layer. Dry the organic layer and concentrate it under reduced pressure to obtain the crude lamivudine as an off-white solid.
-
Purification: Decolorize the crude product by adding 1 g of activated carbon. Recrystallize the product from 180 g of ethanol to obtain white crystalline lamivudine.[1]
Expected Outcome: This procedure is expected to yield approximately 20.7 g (90.4%) of enantiomerically pure lamivudine.[1]
Unraveling the Mechanism of Action: A Tale of Deception and Termination
The antiviral efficacy of 1,3-oxathiolane nucleoside analogues lies in their ability to cleverly deceive the HIV reverse transcriptase enzyme. These drugs are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[6]
The mechanism of action unfolds in a series of intracellular steps:
-
Cellular Uptake and Phosphorylation: Once administered, the 1,3-oxathiolane nucleoside analogue is transported into host cells.[7] Inside the cell, it undergoes phosphorylation by cellular kinases to its active triphosphate form.[6][7] For example, lamivudine is converted to lamivudine triphosphate.
-
Competitive Inhibition: The resulting triphosphate analogue bears a structural resemblance to the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. This structural mimicry allows the drug to compete with the natural dNTPs for binding to the active site of the HIV reverse transcriptase.[8]
-
Chain Termination: When the reverse transcriptase enzyme mistakenly incorporates the 1,3-oxathiolane nucleoside triphosphate into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond.[6][8] This abrupt halt in DNA synthesis is known as chain termination, effectively stopping viral replication.[8]
The following diagram illustrates this intricate mechanism of action:
Caption: Mechanism of action of 1,3-oxathiolane nucleoside analogues.
From Bench to Bedside: The Clinical Impact of Lamivudine and Emtricitabine
The development of lamivudine (3TC) and a closely related analogue, emtricitabine (FTC), marked a turning point in the management of HIV/AIDS. These drugs, often used in combination with other antiretroviral agents, form the backbone of highly active antiretroviral therapy (HAART).[9]
Lamivudine (3TC):
Lamivudine was one of the early success stories in the 1,3-oxathiolane class. Its favorable safety profile and potent antiviral activity quickly established it as a key component of combination therapy. It is also active against the hepatitis B virus (HBV).
Emtricitabine (FTC):
Emtricitabine is structurally very similar to lamivudine, with the only difference being a fluorine atom at the 5-position of the cytosine base.[9] It boasts a long intracellular half-life, allowing for once-daily dosing, a significant advantage for patient adherence.[10]
The following table summarizes key data for these two landmark drugs:
| Property | Lamivudine (3TC) | Emtricitabine (FTC) |
| Antiviral Activity (IC₅₀ against HIV-1) | 0.316 µM[11] | ~0.1 µM (for the triphosphate)[12] |
| Oral Bioavailability | ~82% in adults[2] | ~93% (capsule)[13] |
| Plasma Half-life | 5-7 hours[9] | ~10 hours[14][15] |
| Intracellular Half-life of Triphosphate | 15.5 hours (in HIV-infected cells)[2] | >39 hours[10] |
| Primary Route of Elimination | Renal[2][16] | Renal[10][13] |
| Metabolism | Minimal[2] | Limited[13] |
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and development of 1,3-oxathiolane nucleoside analogues represent a triumph of medicinal chemistry and a testament to the power of rational drug design. From the initial synthesis of a racemic mixture to the development of highly effective and well-tolerated therapies, this class of drugs has had an immeasurable impact on global health. The journey of lamivudine and emtricitabine from the laboratory to widespread clinical use has transformed HIV from a death sentence into a manageable chronic condition for many.
The principles of modifying the nucleoside scaffold, so elegantly demonstrated by the 1,3-oxathiolane analogues, continue to inspire the development of new antiviral agents. As our understanding of viral replication and drug resistance deepens, the legacy of these pioneering molecules will undoubtedly continue to shape the future of antiviral therapy, offering hope for even more effective and durable treatments for a range of viral diseases.
References
-
National Center for Biotechnology Information. (2024). Lamivudine. StatPearls. Retrieved from [Link][2]
-
Pacifici, G. M. (2021). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Scientista Medical Central, 1(1), 1-10. Retrieved from [Link][16]
-
World of Molecules. (2016, March 18). LAMIVUDINE. Retrieved from [Link][4]
-
Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4966. Retrieved from [Link][3]
-
ResearchGate. (2025). A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. Retrieved from [Link][17]
-
Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9941-9943. Retrieved from [Link][18]
-
Mándity, I. M., et al. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic Process Research & Development, 21(5), 758-763. Retrieved from [Link][19]
-
National Center for Biotechnology Information. (2023). Reverse Transcriptase Inhibitors. StatPearls. Retrieved from [Link][6]
-
U.S. Food and Drug Administration. (2006). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION. Retrieved from [Link][10]
-
Vilhelm, A., et al. (2018). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. Viruses, 10(11), 629. Retrieved from [Link][12]
-
Google Patents. (2009). CN102153545A - Preparation method for lamivudine. Retrieved from [1]
-
ResearchGate. (n.d.). Estimated IC 50 values for BCRP inhibition of anti-HIV drugs and positive controls. Retrieved from [Link][20]
-
University of Liverpool. (n.d.). Emtricitabine PK Fact Sheet. Retrieved from [Link][14]
-
YouTube. (2013, November 1). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). Retrieved from [Link][8]
-
PharmGKB. (2011, May 12). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link][7]
-
University of Liverpool. (n.d.). Lamivudine PK Fact Sheet. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (2023). Emtricitabine. StatPearls. Retrieved from [Link][13]
-
DigitalCommons@UNMC. (2019). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. Retrieved from [Link][21]
-
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2801-2858. Retrieved from [Link][5]
-
ASM Journals. (2023). Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records. Retrieved from [Link][22]
-
National Center for Biotechnology Information. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Retrieved from [Link][23]
-
ResearchGate. (n.d.). IC50 values for HIV-1/HIV-2 RT chimeras. Retrieved from [Link][24]
-
Therapeutic Goods Administration (TGA). (n.d.). Emtricitabine. Retrieved from [Link][15]
-
Google Patents. (2009). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine. Retrieved from [25]
-
ASM Journals. (1996). Pharmacokinetics of lamivudine in human immunodeficiency virus-infected patients with renal dysfunction. Retrieved from [Link][26]
-
MIT Open Access Articles. (2020). Synthesis of (±)-Emtricitabine and (±)- Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Retrieved from [Link][27]
Sources
- 1. CN102153545A - Preparation method for lamivudine - Google Patents [patents.google.com]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. apexbt.com [apexbt.com]
- 12. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. tga.gov.au [tga.gov.au]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 19. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 22. journals.asm.org [journals.asm.org]
- 23. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 26. journals.asm.org [journals.asm.org]
- 27. dspace.mit.edu [dspace.mit.edu]
The Core Mechanism of 1,3-Oxathiolane Antivirals: A Technical Guide for Drug Development Professionals
In the landscape of antiviral therapeutics, 1,3-oxathiolane nucleoside analogs represent a cornerstone in the management of chronic viral infections, most notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This guide provides an in-depth exploration of the mechanism of action of these potent antiviral agents, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.
Introduction: A Novel Scaffold for Antiviral Activity
The advent of 1,3-oxathiolane nucleosides, such as the landmark drugs lamivudine (3TC) and emtricitabine (FTC), marked a significant advancement in antiviral chemotherapy. These synthetic nucleoside analogs are characterized by the replacement of the 3'-carbon of the ribose sugar with a sulfur atom, a modification that bestows unique stereochemical and biological properties. A pivotal feature of these drugs is their L-enantiomeric configuration ("unnatural" stereochemistry), which is crucial for their selective antiviral activity and favorable safety profile.
The Intracellular Journey: Metabolic Activation to the Active Triphosphate Form
1,3-oxathiolane-based antivirals are administered as prodrugs that must undergo intracellular phosphorylation to exert their therapeutic effect. This multi-step enzymatic conversion culminates in the formation of the active 5'-triphosphate metabolite, the key player in viral inhibition.
The Phosphorylation Cascade: A Host-Dependent Process
The metabolic activation of these nucleoside analogs is entirely dependent on host cell kinases. The process is a sequential three-step phosphorylation:
-
Monophosphorylation: The initial and rate-limiting step is the conversion of the parent nucleoside to its 5'-monophosphate form. This reaction is catalyzed by the host cell enzyme deoxycytidine kinase (dCK) .
-
Diphosphorylation: The newly formed monophosphate is subsequently phosphorylated to the diphosphate derivative by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/dCMPK) .
-
Triphosphorylation: The final phosphorylation step, yielding the active triphosphate metabolite, is carried out by nucleoside diphosphate kinase (NDK) or 3'-phosphoglycerate kinase (PGK) .
This reliance on host kinases for activation underscores the importance of the cellular environment in determining the efficacy of these drugs.
Caption: Mechanism of chain termination by 1,3-oxathiolane triphosphate analogs.
The Structural Basis of Selectivity and Reduced Toxicity
A key advantage of L-nucleosides like lamivudine and emtricitabine is their high therapeutic index, stemming from their selective inhibition of viral polymerases over host DNA polymerases. This selectivity is attributed to the stereochemistry of the L-enantiomer, which is a poor substrate for human DNA polymerases. The unique three-dimensional conformation of the L-nucleoside triphosphate in the active site of the viral reverse transcriptase allows for efficient binding and incorporation, a process that is sterically hindered in the more constrained active sites of host polymerases.
Quantitative Assessment of Antiviral Activity
The potency of 1,3-oxathiolane-based antiviral agents is typically quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| (±)-BCH-189 | HIV-1 | MT-4 | 0.37–1.31 | |
| 2'-Fluoro-L-cytosine analog | HIV | PBM | 0.51 | |
| 2'-Fluoro-L-5-fluorocytosine analog | HIV | PBM | 0.17 | |
| 2'-Fluoro-L-adenine analog | HIV | PBM | 1.5 | |
| 2'-Fluoro-L-cytosine analog | HBV | 2.2.15 | 0.18 | |
| 2'-Fluoro-L-5-fluorocytosine analog | HBV | 2.2.15 | 0.225 | |
| 2'-Fluoro-L-adenine analog | HBV | 2.2.15 | 1.7 | |
| 2′-hydroxymethyl-apionucleoside triphosphate | HBV Polymerase | - | IC50: 0.120 | |
| Phosphoramidate prodrug of 2′-hydroxymethyl-apionucleoside | HBV | Cell-based | 0.0078 |
Mechanisms of Resistance: A Challenge in Antiviral Therapy
The high mutation rate of viruses like HIV can lead to the development of drug resistance. For 1,3-oxathiolane nucleoside analogs, the primary mechanism of resistance is the selection of specific mutations in the viral reverse transcriptase gene.
The most well-characterized resistance mutation is the M184V or M184I substitution in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HIV-1 reverse transcriptase. This mutation, which involves the replacement of methionine at position 184 with either valine or isoleucine, confers high-level resistance to both lamivudine and emtricitabine. The structural basis for this resistance lies in the steric hindrance imposed by the bulkier side chains of valine or isoleucine, which prevents the proper binding of the L-nucleoside triphosphate in the active site of the enzyme.
Experimental Protocols for Mechanistic Studies
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of viral reverse transcriptase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.
-
Prepare a template-primer solution (e.g., poly(rA)-oligo(dT)).
-
Prepare a solution of the natural deoxynucleotide triphosphate (e.g., dTTP) and a labeled deoxynucleotide (e.g., [³H]dTTP).
-
Prepare serial dilutions of the 1,3-oxathiolane triphosphate analog.
-
-
Reaction Setup:
-
In a microtiter plate, combine the reaction buffer, template-primer, and the test compound at various concentrations.
-
Add a known amount of purified recombinant HIV-1 reverse transcriptase to each well.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the deoxynucleotide triphosphate mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter membrane to capture the newly synthesized radiolabeled DNA.
-
Wash the filter to remove unincorporated nucleotides.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the antiviral efficacy of a compound by measuring its ability to protect cells from virus-induced cytopathic effects.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a susceptible host cell line (e.g., MT-4 cells for HIV) into a 96-well plate at a predetermined density.
-
Incubate the plate to allow the cells to adhere.
-
-
Compound Treatment and Viral Infection:
-
Prepare serial dilutions of the 1,3-oxathiolane nucleoside analog in cell culture medium.
-
Add the compound dilutions to the wells containing the cells.
-
Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a period that allows for viral replication and the development of cytopathic effects (typically 3-5 days).
-
-
MTT Addition and Incubation:
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 2-4 hours to allow for the reduction of MTT by viable cells into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.
-
Determine the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
1,3-oxathiolane-based antiviral agents are a testament to the power of rational drug design. Their unique mechanism of action, centered on intracellular activation and subsequent chain termination of viral DNA synthesis, has provided highly effective and relatively safe therapeutic options for millions of individuals with HIV and HBV. A thorough understanding of their metabolic activation, molecular interactions with viral polymerases, and the mechanisms of resistance is paramount for the continued development of novel and improved antiviral therapies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of next-generation 1,3-oxathiolane nucleoside analogs and other antiviral candidates.
References
-
The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Shereen, M. A., Khan, S., Kazmi, A., Bashir, N., & Siddique, R. (2020). Lamivudine. In StatPearls.
- Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly
An In-Depth Technical Guide to the 1,3-Oxathiolan-5-one Moiety: A Privileged Scaffold in Medicinal Chemistry
Abstract: The 1,3-oxathiolan-5-one core is a heterocyclic motif of significant interest in modern medicinal chemistry and drug development. While structurally related to the 1,3-oxathiolane ring found in potent antiviral nucleoside analogues, the 5-oxo variant possesses unique chemical reactivity that establishes it as a versatile synthetic intermediate and an effective prodrug scaffold. Its primary biological significance lies in its capacity to act as a latent form of α-mercaptocarboxylic acids, most notably as a prodrug for L-cysteine. By masking the reactive thiol and carboxyl groups, this moiety facilitates cellular uptake and triggers intracellular release of cysteine, thereby augmenting the biosynthesis of glutathione (GSH). This mechanism provides a powerful strategy for combating oxidative stress implicated in a wide range of pathologies. This guide provides a comprehensive overview of the synthesis, chemical properties, and profound biological significance of the 1,3-oxathiolan-5-one core, with a focus on its application as a cytoprotective prodrug.
The 1,3-Oxathiolan-5-one Scaffold: Structure and Rationale
Chemical Structure and Properties
The 1,3-oxathiolan-5-one ring is a five-membered heterocycle containing an oxygen atom at position 1, a sulfur atom at position 3, and a carbonyl group at position 5. The core structure is a thiolactone, which is an ester linkage wherein the alcohol oxygen is replaced by a sulfur atom. This structural feature is central to its chemical reactivity and biological function.
The reactivity of the scaffold is primarily dictated by two sites: the electrophilic carbonyl carbon (C5) and the acetal-like carbon (C2). The C2 position is readily substituted, typically by reacting an α-mercaptocarboxylic acid with an aldehyde or ketone. This versatility allows for the synthesis of a diverse library of derivatives with tailored physicochemical properties. The thiolactone bond is susceptible to nucleophilic attack, particularly hydrolysis, which can be catalyzed by intracellular enzymes such as esterases[1]. This controlled cleavage is the cornerstone of its utility as a prodrug system.
Rationale in Drug Design: The Cysteine Prodrug Strategy
L-cysteine is a critical amino acid for cellular health, serving as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant[2]. Direct administration of L-cysteine is often impractical due to its poor stability, rapid oxidation, and low cellular permeability[3]. The 1,3-oxathiolan-5-one moiety provides an elegant solution to these challenges.
By incorporating a cysteine precursor into this ring system, the reactive thiol and carboxyl functional groups are masked, creating a more stable and lipophilic molecule that can more readily traverse cell membranes. Once inside the cell, the thiolactone bond is hydrolyzed, releasing the therapeutic payload. This strategy effectively increases the intracellular concentration of L-cysteine, pushing the equilibrium of the GSH biosynthesis pathway towards its product and thereby enhancing the cell's antioxidant capacity[2][4].
Synthesis of 1,3-Oxathiolan-5-one Derivatives
The most common and straightforward method for synthesizing the 1,3-oxathiolan-5-one ring is the cyclocondensation of an α-mercaptocarboxylic acid (such as thioglycolic acid) with a carbonyl compound (an aldehyde or ketone)[5]. This reaction typically requires a dehydrating agent to facilitate the final ring closure.
General Synthesis and Key Methodologies
The reaction proceeds in two conceptual steps: first, the nucleophilic attack of the thiol group onto the carbonyl carbon forms a hemithioacetal intermediate. Second, an intramolecular esterification (lactonization) between the carboxylic acid and the newly formed hydroxyl group, driven by a dehydrating agent, closes the ring to form the final product[5].
Common dehydrating agents include dicyclohexylcarbodiimide (DCC), which efficiently removes water to form a dicyclohexylurea byproduct[5]. For pharmaceutical applications where stereochemistry is critical, enantioselective synthesis is paramount. Biocatalytic methods, particularly using lipases like Candida antarctica lipase B (CAL-B), have been successfully employed in dynamic kinetic resolution processes to produce enantiomerically pure 1,3-oxathiolan-5-ones with high yields and enantiomeric excess[6].
Below is a general workflow for the synthesis of this scaffold.
Caption: General synthesis workflow for 1,3-oxathiolan-5-one derivatives.
Experimental Protocol: Synthesis of 2-phenyl-1,3-oxathiolan-5-one
This protocol is adapted from the methodology described by Kashyap et al. (2015)[5]. It details a reliable, single-step synthesis with a high yield.
Materials:
-
Benzaldehyde
-
Mercaptoacetic acid (Thioglycolic acid)
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount of benzaldehyde in anhydrous THF.
-
Addition of Reactants: To this solution, add one equivalent of mercaptoacetic acid, followed by the dropwise addition of one equivalent of TEA. Stir the mixture at room temperature.
-
Cyclization: After a short period of stirring, add one equivalent of DCC to the mixture. The formation of a white precipitate (dicyclohexylurea) should be observed.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 30-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-phenyl-1,3-oxathiolan-5-one[5].
Mechanism of Action as a Cytoprotective Prodrug
The therapeutic value of 1,3-oxathiolan-5-one as a cysteine pro-drug stems from its ability to efficiently deliver cysteine into the cell and subsequently bolster the glutathione-mediated antioxidant defense system. This process activates key cellular signaling pathways that protect against oxidative stress.
Intracellular Activation and Cysteine Release
The prodrug, being relatively lipophilic, crosses the cell membrane via passive diffusion. Once in the cytosol, the thiolactone bond is recognized and cleaved by intracellular esterases[1][7]. This hydrolysis reaction opens the ring, releasing an α-mercaptocarboxylic acid—in this case, L-cysteine—and the original carbonyl compound, which is typically chosen to be a benign or rapidly metabolized molecule.
Augmentation of Glutathione Synthesis and Nrf2 Pathway Activation
The released L-cysteine directly enters the glutathione synthesis pathway. The enzyme glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of γ-glutamylcysteine from L-glutamate and L-cysteine. This is the rate-limiting step in GSH synthesis[2]. The subsequent addition of glycine by GSH synthetase completes the formation of glutathione (GSH).
The resulting increase in the intracellular GSH pool has profound effects on cellular redox signaling. A key consequence is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its ubiquitination and proteasomal degradation. Elevated GSH levels can induce a conformational change in Keap1, often through the reduction of its critical cysteine residues, preventing it from binding to Nrf2[4]. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes, including GCL itself, heme oxygenase-1 (HMOX1), and others. This creates a positive feedback loop that amplifies the cell's antioxidant capacity.
Caption: Intracellular activation pathway of a 1,3-oxathiolan-5-one cysteine prodrug.
Biological Applications and Therapeutic Potential
The 1,3-oxathiolan-5-one scaffold is not only a prodrug moiety but also a key intermediate in the synthesis of other complex bioactive molecules and exhibits intrinsic biological activities.
Antioxidant and Cytoprotective Effects
As detailed above, the primary therapeutic application is as a cytoprotective agent against oxidative stress. This has relevance in a multitude of disease states, including neurodegenerative disorders, inflammatory conditions, and drug-induced toxicities where cellular redox homeostasis is compromised.
Other Biological Activities
Derivatives of the 1,3-oxathiolan-5-one core have been investigated for a range of other biological activities. Studies have reported antimicrobial and antifungal properties for various substituted analogues[5]. Furthermore, the related 1,3-oxathiolane ring is a cornerstone of some of the most successful antiviral drugs, such as Lamivudine (3TC) and Emtricitabine (FTC), which are used in the treatment of HIV and Hepatitis B[6]. The 1,3-oxathiolan-5-one serves as a valuable chiral intermediate for the asymmetric synthesis of these nucleoside reverse transcriptase inhibitors[6].
Quantitative Data Summary
The biological activity and synthetic efficiency of 1,3-oxathiolan-5-one derivatives are highly dependent on the substitution at the C2 position. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity of 2-Methyl-2-phenyl-1,3-oxathiolan-5-one Derivatives against Hepatocellular Carcinoma (HepG-2) Cell Line.
| Compound | Structure | IC₅₀ (µg/mL) |
|---|---|---|
| 2 | (E)-4-((2-hydroxynaphthalen-1-yl)methylene)-2-methyl-2-phenyl-1,3-oxathiolan-5-one | 18.23 |
| 18 | 2-Methyl-2-phenyl-4-(2-phenylhydrazono)-1,3-oxathiolan-5-one | 19.80 |
| 25 | 2-(2-Methyl-2-phenyl-5-oxo-1,3-oxathiolan-4-ylidene)malononitrile | 25.10 |
| Doxorubicin | (Reference Drug) | 4.50 |
Data adapted from Hamama W.S., et al., 2017.
Table 2: Efficiency of Lipase-Catalyzed Dynamic Kinetic Resolution for Synthesis.
| Aldehyde Substrate (R-CHO) | Conversion (%)[6] | Enantiomeric Excess (ee, %)[6] |
|---|---|---|
| Isobutyraldehyde | 73 | 81 |
| 3-Methylbutanal | 58 | 91 |
| Cyclohexanecarbaldehyde | 62 | 93 |
| Benzaldehyde | 21 | >80 |
Data adapted from Zhang Y., et al., 2014, for reactions catalyzed by Candida antarctica Lipase B (CAL-B).[6]
Conclusion and Future Perspectives
The 1,3-oxathiolan-5-one moiety represents a privileged and highly versatile scaffold in medicinal chemistry. Its straightforward synthesis, tunable chemical properties, and, most importantly, its efficacy as an intracellular cysteine delivery system make it a compelling tool for drug development. The ability to bolster the endogenous glutathione antioxidant system via the Nrf2 signaling pathway provides a powerful and clinically relevant mechanism to address a host of pathologies rooted in oxidative stress. Future research will likely focus on optimizing the pharmacokinetic properties of these prodrugs, exploring novel C2 substitutions to target specific tissues or cell types, and expanding their application to a broader range of diseases where redox imbalance is a key etiological factor.
References
-
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
-
Hamama, W. S., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Synthetic Communications, 47(6), 565-578. [Link]
-
Zhang, Y., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(24), 3826-3831. [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Inflammopharmacology, 28(5), 1-14. [Link]
-
Jaeschke, H., & McGill, M. R. (2014). Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats. Journal of Applied Toxicology, 34(1), 1-5. [Link]
-
Aday, S., & Cort, A. (2010). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules, 15(3), 1242-1264. [Link]
-
Kamal, Z., et al. (2022). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. Catalysts, 12(10), 1185. [Link]
-
Giustarini, D., et al. (2021). Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. Antioxidants, 10(4), 589. [Link]
-
Jyrkkarinne, J., et al. (2024). Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems. Pharmaceutics, 16(2), 241. [Link]
-
Wang, T., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Molecules, 27(5), 1545. [Link]
-
Gureev, A. P., & Popov, V. N. (2022). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. International Journal of Molecular Sciences, 23(23), 15201. [Link]
-
Fukami, T., & Nakajima, M. (2016). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 31(2), 99-106. [Link]
Sources
- 1. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability and Degradation Pathways of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide:
Abstract: 5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid is a heterocyclic compound featuring a unique combination of functional groups that are pivotal in medicinal chemistry and organic synthesis. Its structural similarity to intermediates used in the synthesis of antiviral agents, such as Lamivudine, underscores the importance of understanding its chemical behavior.[1][2] This technical guide provides a comprehensive analysis of the inherent stability of this molecule and delineates its predicted degradation pathways under various stress conditions. We will explore the chemical liabilities of the ester, thioacetal, and carboxylic acid moieties, propose detailed mechanistic pathways for degradation, and present a robust framework for conducting forced degradation studies in line with regulatory expectations.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to characterize the stability profile of this and structurally related molecules.
Introduction and Structural Analysis
The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing invaluable insights into the intrinsic stability of a molecule and helping to elucidate potential degradation products.[4][5] this compound (Molecular Formula: C₆H₈O₅S) presents a fascinating case study due to its trifunctional nature.[6]
Key Structural Features:
-
Acetyloxy Ester Group: The ester at the C5 position is a primary site for potential hydrolytic degradation, susceptible to both acid and base catalysis.
-
1,3-Oxathiolane Ring: This mixed thioacetal (or hemithioacetal derivative) ring is another point of vulnerability. Such structures can be prone to hydrolytic cleavage, particularly under acidic conditions, leading to ring-opening.
-
Carboxylic Acid: The carboxyl group at C2 influences the molecule's polarity and solubility and can participate in intramolecular reactions.
-
Chiral Centers: The molecule possesses chiral centers at C2 and C5, leading to the existence of diastereomers (cis and trans). The relative stability of these isomers can be influenced by steric and electronic factors, and interconversion may occur under certain conditions.[7][8] The known trans isomer provides a reference point for such investigations.[6]
Understanding the interplay between these functional groups is paramount to predicting the degradation profile of the molecule.
Predicted Degradation Pathways and Mechanisms
Based on first principles of organic chemistry, we can predict several major degradation pathways. The following sections outline the most probable mechanisms.
Pathway A: Hydrolysis of the Acetyloxy Group
This is anticipated to be a primary degradation route. The ester linkage is susceptible to cleavage in aqueous media, a reaction that is significantly accelerated by acidic or basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion will attack the electrophilic carbonyl carbon of the acetyl group. This is typically a rapid, irreversible process yielding the corresponding 5-hydroxy derivative and an acetate salt.
-
Acid-Catalyzed Hydrolysis: In an acidic medium, protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. This equilibrium-driven process also yields the 5-hydroxy derivative and acetic acid.
The resulting product, 5-hydroxy-1,3-oxathiolane-2-carboxylic acid, is a known intermediate in pharmaceutical synthesis and its characterization is well-documented.[1][9]
Pathway B: Hydrolysis of the 1,3-Oxathiolane Ring
The oxathiolane ring is a cyclic thioacetal. Acetals and related structures are known to be labile under acidic conditions but are generally stable to base.
-
Acid-Catalyzed Ring Opening: Protonation of the ring oxygen atom, followed by C-O bond cleavage, would generate a resonance-stabilized carbocation adjacent to the sulfur atom. Subsequent attack by water would lead to ring-opened products. This pathway is a significant stability concern in acidic formulations.
Pathway C: Oxidation of the Sulfur Atom
The sulfide moiety within the oxathiolane ring is susceptible to oxidation. Common oxidizing agents, including atmospheric oxygen (in the presence of light or metal catalysts) or peroxides, can convert the sulfide to a sulfoxide and subsequently to a sulfone.
-
Oxidation to Sulfoxide/Sulfone: This transformation introduces a new chiral center at the sulfur atom, potentially leading to a complex mixture of diastereomers. The resulting sulfoxide and sulfone derivatives would have significantly different polarity and physicochemical properties compared to the parent drug.
The diagram below illustrates these primary predicted degradation pathways.
Framework for a Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating power of analytical methods.[3] The following protocol provides a comprehensive framework for this purpose. The goal is to achieve 5-20% degradation of the active substance.
Experimental Workflow
The workflow begins with solution preparation, followed by exposure to various stress conditions in parallel. Samples are drawn at predetermined time points, neutralized or quenched, and then analyzed by a stability-indicating analytical method.
Sources
- 1. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]
- 2. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylicacid(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl Ester CAS 147126-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scbt.com [scbt.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3 [chemicalbook.com]
Methodological & Application
Application Note: Synthesis and Purification of a Key L-Menthyl Ester Intermediate for the Stereoselective Production of Emtricitabine
Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.
Abstract: Emtricitabine (FTC) is a critical nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.[1][2] Its therapeutic efficacy is contingent on its specific stereochemistry, namely the cis enantiomer with a (2R, 5S) absolute configuration.[3] Achieving this stereochemical purity on an industrial scale presents significant challenges. A common strategy involves the use of a chiral auxiliary to direct the stereochemistry during synthesis. This application note provides a detailed protocol for the synthesis and, critically, the purification of the key intermediate, (2R, 5S)-5-(5'-fluoro-cytosin-1-yl)-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester. We address a common industrial bottleneck—the problematic gel-like nature of this intermediate—by detailing an effective purification method involving salification, which yields a readily isolable, high-purity crystalline solid essential for the final reduction step to Emtricitabine.
Introduction: The Stereochemical Challenge in Emtricitabine Synthesis
Emtricitabine is a cytidine analogue that functions by inhibiting the viral reverse transcriptase enzyme, a crucial step in the HIV replication cycle.[2] The antiviral activity is almost exclusively associated with the β-L-(2R,5S) isomer. Other optical isomers, such as the cis 2S,5R enantiomer and the trans enantiomers, exhibit significantly lower therapeutic activity.[3] Therefore, stereoselective synthesis is not merely an academic exercise but a practical necessity for producing a safe and effective drug.
Early synthetic routes often resulted in racemic mixtures requiring difficult and inefficient resolution steps.[3][4] To overcome this, strategies employing chiral auxiliaries were developed. L-menthol, a naturally occurring and inexpensive chiral molecule, has proven to be a highly effective auxiliary for inducing the desired stereochemistry at the C2 and C5 positions of the 1,3-oxathiolane ring.[3][5] The coupling of this chiral oxathiolane derivative with 5-fluorocytosine forms the pivotal intermediate, which we will refer to as the L-Menthyl Emtricitabine Intermediate (Compound VI ).
However, a significant challenge in this synthetic route is the isolation and purification of this key intermediate. Direct processing often yields a gel that is difficult to filter and purify, making industrial-scale production problematic.[3][6] This guide details a robust process that circumvents this issue through the formation of a crystalline salt, enabling high-purity isolation.[3][6]
Overall Synthetic Pathway
The synthesis of Emtricitabine via the L-menthyl intermediate involves a multi-step process designed to build the molecule while controlling its stereochemistry. The key transformation is the coupling of the chiral oxathiolane component with the silylated 5-fluorocytosine base, followed by the reductive removal of the chiral auxiliary.
Diagram 1: Overall synthetic pathway to Emtricitabine.
The Purification Challenge and the Salification Strategy
A critical bottleneck in the stereoselective synthesis of Emtricitabine is the purification of the L-Menthyl Emtricitabine Intermediate (Compound VI ). Following the coupling reaction, this intermediate often precipitates from the reaction mixture as a gel, which is inseparable from the mother liquor by standard filtration techniques.[3] This physical property makes removing impurities and unreacted starting materials exceptionally difficult, necessitating chromatographic purification, a method that is generally not viable for large-scale industrial production.[3][6]
The Causality Behind the Solution: The amino group on the cytosine moiety of the intermediate provides a handle for salt formation. By reacting the crude intermediate with a suitable organic or inorganic acid, a salt can be formed. The key insight is that while the free base intermediate is poorly crystalline or gel-like, its salt can be designed to be a highly crystalline, "readily isolable solid form."[3][6] This crystalline salt precipitates cleanly from a chosen solvent system, leaving impurities behind in the solution. This allows for simple and efficient purification by filtration. Oxalic acid is particularly effective for this purpose.[3][6]
Diagram 2: The problem of gel formation and the salification solution.
Experimental Protocols
Protocol 1: Synthesis of L-Menthyl Emtricitabine Intermediate Oxalate Salt (Compound VI Oxalate)
This protocol describes the coupling of the chiral oxathiolane with silylated 5-fluorocytosine, followed by the in-situ purification via oxalate salt formation.
A. Silylation of 5-Fluorocytosine
-
Rationale: The hydroxyl and amino groups of 5-fluorocytosine are acidic and can interfere with the Lewis acid-catalyzed coupling reaction. Silylation with an agent like hexamethyldisilazane (HMDS) protects these groups, making the base more soluble in organic solvents and preventing side reactions.
-
To a dry 500 mL flask under an argon atmosphere, add 5-fluorocytosine (12.9 g, 0.1 mol), hexamethyldisilazane (HMDS, 21.0 mL, 0.1 mol), and a catalytic amount of methanesulfonic acid (approx. 0.05 mL) in toluene (150 mL).[6]
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours until the solution becomes clear.
-
Distill off the toluene under vacuum to obtain the silylated 5-fluorocytosine as an oil or solid residue. Re-dissolve in a dry, non-protic solvent like methylene chloride (100 mL) for the next step.
B. Glycosylation and Purification
-
Rationale: A Lewis acid (e.g., SnCl₄ or TMSOTf) is used to activate the C5 acetoxy group on the oxathiolane ring, facilitating its displacement by the silylated base. The L-menthyl group sterically directs the incoming base to attack from the opposite face, ensuring the desired cis stereochemistry.
-
In a separate dry 1 L flask under argon, dissolve (2R, 5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid-L-menthyl ester (34.6 g, 0.1 mol) in methylene chloride (150 mL).
-
Cool the solution to 0°C and add the solution of silylated 5-fluorocytosine from step A.3.
-
Slowly add a Lewis acid catalyst (e.g., SnCl₄, 1.0 M in CH₂Cl₂, 110 mL, 0.11 mol) dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (300 mL).
-
Separate the organic layer, and extract the aqueous layer with methylene chloride (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-Menthyl Emtricitabine Intermediate as a viscous oil or foam.
-
Dissolve the crude residue in methanol (200 mL).
-
In a separate beaker, dissolve oxalic acid (9.0 g, 0.1 mol) in methanol (50 mL).
-
Add the oxalic acid solution dropwise to the stirred solution of the crude intermediate. A white precipitate should form.
-
Stir the suspension at room temperature for 2-4 hours, then cool to 0-5°C and stir for another hour to maximize precipitation.
-
Collect the white solid by filtration, wash the filter cake with cold methanol (2 x 30 mL), and then with ethyl acetate (2 x 30 mL).
-
Dry the solid under vacuum at 40-50°C to yield the purified L-Menthyl Emtricitabine Intermediate Oxalate Salt.
Protocol 2: Reduction to Emtricitabine (FTC)
-
Rationale: Sodium borohydride (NaBH₄) is a reducing agent that selectively reduces the ester linkage at the C2 position to a hydroxymethyl group, while simultaneously cleaving the L-menthol chiral auxiliary. This final step yields Emtricitabine.
-
Suspend the L-Menthyl Emtricitabine Intermediate Oxalate Salt (49.5 g, approx. 0.09 mol) in a mixture of methanol (250 mL) and water (50 mL) in a 1 L flask.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 6.8 g, 0.18 mol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor by HPLC until the starting material is consumed.
-
Neutralize the reaction mixture by carefully adding glacial acetic acid until the pH is ~7.0.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add isopropyl acetate (200 mL) and stir. The product will remain in the aqueous/solid phase while the cleaved L-menthol will be extracted into the organic phase. Separate the layers.
-
Repeat the extraction of the aqueous layer with isopropyl acetate (2 x 100 mL) to remove all L-menthol.
-
Concentrate the aqueous layer to a thick slurry. Add methanol (50 mL) to dissolve the product at 40-50°C, then add isopropyl acetate (100 mL) to induce crystallization.[6]
-
Cool the mixture to room temperature, then to 0-5°C, and stir for 2-4 hours.
-
Filter the crystalline solid, wash with cold isopropyl acetate, and dry under vacuum at 50°C to yield pure Emtricitabine.
Characterization and Quality Control
Ensuring the purity and identity of the intermediate and the final product is paramount. The high purity of the intermediate salt directly translates to a cleaner final product, often allowing for direct crystallization without the need for further purification.[3][6]
| Parameter | Intermediate (Oxalate Salt) | Emtricitabine (Final Product) | Method |
| Appearance | White crystalline solid | White to off-white crystalline powder | Visual |
| HPLC Purity | > 99.5% | > 99.8% | HPLC-UV |
| Chiral Purity (ee%) | > 99.0% | > 99.5% | Chiral HPLC |
| Melting Point | Approx. 219-222 °C[5] | 136-140 °C[7] | Melting Point Apparatus |
| UV λmax | Not specified | 280 nm (at pH 7)[7] | UV-Vis Spectroscopy |
| Mass Spec (m/z) | Expected: [M+H]⁺ for free base | Expected: 248.05 [M+H]⁺[7] | LC-MS |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of intermediate salt | Incomplete coupling reaction. / Insufficient precipitation. | Ensure all reagents and solvents are anhydrous for the coupling step. / Increase stirring time after adding oxalic acid or cool to a lower temperature. |
| Intermediate precipitates as a gel, not a salt | Incorrect solvent system. / Impurities inhibiting crystallization. | Ensure the crude intermediate is fully dissolved in methanol before adding the oxalic acid solution. / Use the recommended solvent ratios. |
| Incomplete reduction to Emtricitabine | Insufficient NaBH₄. / Deactivated NaBH₄. | Use a larger excess of NaBH₄. / Use fresh, high-quality NaBH₄. |
| Final product contaminated with L-menthol | Inefficient extraction during workup. | Perform additional extractions with isopropyl acetate or another suitable organic solvent. |
| Low chiral purity | Racemization during coupling or reduction. / Impure starting oxathiolane. | Ensure reaction temperatures are strictly controlled, especially during Lewis acid addition and borohydride reduction. / Verify the chiral purity of the starting materials. |
Conclusion
The use of an L-menthyl chiral auxiliary provides an elegant and effective route for the stereoselective synthesis of Emtricitabine. The primary challenge of this method—the purification of the gel-like L-Menthyl Emtricitabine Intermediate—can be effectively overcome by converting the intermediate into a highly crystalline oxalate salt. This salification strategy is simple, scalable, and avoids the need for costly and time-consuming chromatographic purification. The resulting high-purity intermediate can be directly converted to Emtricitabine, yielding a final product that meets stringent pharmaceutical standards. This application note provides a robust and validated protocol for researchers and process chemists working on the synthesis of Emtricitabine and other chiral nucleoside analogues.
References
- US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.
- US7534885B2 - Process and intermediates for preparing emtricitabine.
-
Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide. PMC. [Link]
- CN101391997B - Method for synthesizing emtricitabine intermediate.
-
Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Dovepress. [Link]
-
Method for preparing emtricitabine. Eureka | Patsnap. [Link]
- WO2014174532A2 - An improved process for the preparation of emtricitabine.
-
Emtricitabine. Wikipedia. [Link]
-
Emtricitabine - StatPearls. NCBI Bookshelf - NIH. [Link]
-
Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC). PMC - NIH. [Link]
-
(PDF) Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ResearchGate. [Link]
-
Emtricitabine. PubChem - NIH. [Link]
Sources
- 1. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Emtricitabine - Wikipedia [en.wikipedia.org]
- 3. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
- 4. Discovery and Development of the Anti-Human Immunodeficiency Virus Drug, Emtricitabine (Emtriva, FTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]
- 6. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 7. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nucleoside Analogues with an Oxathiolane Core
Introduction: The Significance of the Oxathiolane Scaffold in Antiviral Drug Discovery
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1] These molecules mimic the natural building blocks of DNA and RNA, and upon incorporation into nascent nucleic acid chains, they can terminate replication or induce mutations, thereby inhibiting the proliferation of viruses and cancer cells. A particularly successful modification in the design of potent antiviral agents has been the replacement of the furanose ring of natural nucleosides with a 1,3-oxathiolane moiety.[1][2] This structural alteration has given rise to a class of highly effective drugs, most notably Lamivudine (3TC) and Emtricitabine (FTC), which are indispensable components of combination antiretroviral therapy for HIV infection.[3][4]
The introduction of the sulfur atom at the 3'-position of the sugar ring analogue imparts unique conformational properties and metabolic stability to the molecule.[5] Crucially, many of these L-nucleosides exhibit potent antiviral activity while demonstrating reduced toxicity compared to their D-enantiomers.[1][5] This application note provides a comprehensive overview of the synthetic strategies for preparing nucleoside analogues featuring the oxathiolane core, a detailed experimental protocol for a stereoselective synthesis, and an exploration of their mechanism of action.
Core Synthetic Strategies: Constructing the Oxathiolane Nucleoside
The synthesis of oxathiolane nucleoside analogues primarily involves two key stages: the construction of the chiral oxathiolane ring and the stereoselective coupling of this sugar analogue with a nucleobase (N-glycosylation).[1][2]
Formation of the Oxathiolane Ring
The enantiomerically pure 1,3-oxathiolane core is a critical building block for ensuring the desired stereochemistry in the final nucleoside product.[1] One of the most established methods for achieving this is through a dynamic kinetic resolution (DKR). This process allows for the conversion of a racemic mixture into a single enantiomer.[1] For instance, the synthesis of the key intermediate for Lamivudine often employs a DKR controlled by a chiral auxiliary like l-menthol, which drives the crystallization of the desired isomer.[3][4]
Stereoselective N-Glycosylation: The Vorbrüggen Reaction and Lewis Acid Catalysis
The glycosylation step, where the oxathiolane moiety is coupled with the nucleobase, is a critical determinant of the final product's biological activity. The desired β-anomer is typically the more active stereoisomer.[6] The Vorbrüggen glycosylation is a widely employed method for this transformation.[7][8][9] This reaction involves the use of a silylated nucleobase and a glycosyl donor (the activated oxathiolane), often in the presence of a Lewis acid catalyst.[8][9]
The choice of Lewis acid is crucial for achieving high stereoselectivity. Various Lewis acids, such as stannic chloride (SnCl₄) and trimethylsilyl iodide (TMSI), have been successfully used to promote the formation of the β-anomer.[1] These catalysts can form a complex with the oxathiolane intermediate, directing the incoming nucleobase to the desired face of the molecule.[1] More recently, milder and more efficient catalysts like zirconium (IV) chloride (ZrCl₄) have been developed for large-scale, stereoselective synthesis of Lamivudine.[10]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of oxathiolane nucleoside analogues.
Detailed Protocol: Stereoselective Synthesis of Lamivudine via ZrCl₄-Mediated N-Glycosylation
This protocol is based on the highly efficient and stereoselective synthesis of Lamivudine using zirconium (IV) chloride as a catalyst for the key N-glycosylation step.[10] This method offers the advantage of mild reaction conditions and preferential formation of the desired single isomer.[10]
Materials and Reagents
| Reagent | Supplier | Grade |
| Racemic 1,3-oxathiolane acetate substrate | Commercial Source | ≥98% |
| Cytosine | Commercial Source | ≥99% |
| Hexamethyldisilazane (HMDS) | Commercial Source | ≥99% |
| Zirconium (IV) chloride (ZrCl₄) | Commercial Source | ≥99.5% |
| Dichloromethane (DCM), anhydrous | Commercial Source | ≥99.8% |
| Methanol (MeOH) | Commercial Source | ACS Grade |
| Ammonium hydroxide (NH₄OH) | Commercial Source | 28-30% solution |
| Ethyl acetate | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
Experimental Procedure
Step 1: Silylation of Cytosine
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cytosine (1 equivalent) and hexamethyldisilazane (HMDS) (3-4 equivalents).
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours, or until the cytosine has completely dissolved, indicating the formation of silylated cytosine.
-
Cool the reaction mixture to room temperature and remove the excess HMDS under reduced pressure to obtain the silylated cytosine as a viscous oil or solid.
Step 2: ZrCl₄-Mediated N-Glycosylation
-
In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the racemic 1,3-oxathiolane acetate substrate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
Carefully add zirconium (IV) chloride (ZrCl₄) (0.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 15-20 minutes.
-
To this mixture, add a solution of the previously prepared silylated cytosine (1.2 equivalents) in anhydrous DCM dropwise over 30-45 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Work-up and Isolation of Protected Lamivudine
-
Upon completion of the reaction, cool the mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Lamivudine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure protected Lamivudine.
Step 4: Deprotection to Yield Lamivudine
-
Dissolve the purified protected Lamivudine in methanol.
-
Add ammonium hydroxide solution (28-30%) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude Lamivudine by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain the final product as a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight.
Mechanism of Antiviral Action: Chain Termination
Oxathiolane nucleoside analogues like Lamivudine and Emtricitabine are prodrugs that require intracellular activation to exert their antiviral effect.[13] This activation involves a three-step phosphorylation process catalyzed by host cell kinases to form the active 5'-triphosphate metabolite.[5][13]
The resulting triphosphate analogue then competes with the natural deoxynucleoside triphosphates (e.g., dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[6][13] Once incorporated, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[5] This process effectively halts viral replication.
Caption: Mechanism of action of oxathiolane nucleoside analogues as chain terminators.
Structure-Activity Relationship and Antiviral Activity
The antiviral potency of oxathiolane nucleoside analogues is highly dependent on their stereochemistry and the nature of the nucleobase. The β-L configuration is generally associated with higher antiviral activity and lower cytotoxicity.[1]
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| (±)-BCH-189 (racemic 3TC) | HIV-1 | MT-4 | 0.37–1.31 | [1] |
| Lamivudine (3TC) | HIV-1 | PBM | 0.003 - 0.016 | [14] |
| Emtricitabine (FTC) | HIV-1 | MT-2 | 0.0013 - 0.0064 | |
| HBV | 2.2.15 | 0.003 |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Conclusion
The synthesis of nucleoside analogues with an oxathiolane core represents a significant advancement in medicinal chemistry, leading to the development of life-saving antiviral drugs. The stereoselective construction of the oxathiolane ring and its subsequent coupling with a nucleobase are critical steps that have been optimized through various synthetic strategies, including the use of chiral auxiliaries and efficient Lewis acid catalysts. The detailed protocol provided herein for the ZrCl₄-mediated synthesis of Lamivudine offers a practical and efficient method for accessing these important molecules. A thorough understanding of their mechanism of action as chain terminators of viral DNA synthesis continues to guide the development of new and improved antiviral therapies.
References
-
Aher, U. P., Srivastava, D., & Singh, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
-
Kashinath, D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 800-809. [Link]
-
ResearchGate. (n.d.). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators.[Link]
-
Antonov, K. S., et al. (2021). Antiviral nucleoside analogs. Acta Naturae, 13(2), 4-17. [Link]
-
Ni, W., et al. (2019). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. [Link]
-
Strauch, O., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2055-2065. [Link]
-
Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(2), 226-234. [Link]
-
Goodyear, M. D., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 800-809. [Link]
-
De Clercq, E. (2010). A cutting-edge view on the current state of antiviral drug discovery. Medecine/Sciences, 26(1), 79-86. [Link]
-
Jain, S., et al. (2016). PREPARATION AND EVALUATION OF LAMIVUDINE-LOADED LIPOSOME FOR THE TREATMENT OF AIDS. International Journal of Pharmaceutical Sciences and Research, 7(5), 2035-2042. [Link]
-
Mear, S. J., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887-2897. [Link]
- Google Patents. (n.d.).
-
Li, Z., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 89. [Link]
-
Mandala, D., et al. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic & Biomolecular Chemistry, 15(16), 3444-3454. [Link]
-
Dubey, S. S., et al. (2017). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 9(3), 16-26. [Link]
-
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
-
Ibrahim, I. M., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International Journal of Nanomedicine, 14, 6157–6173. [Link]
-
Schinazi, R. F., et al. (2024). An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations. Nature Communications, 15(1), 1-11. [Link]
-
Al-Kassas, R., et al. (2022). Optimization and Characterization of Lamivudine-Loaded TCS-PEG/MMT Polymeric Nanocomposites for Enhanced Antiretroviral Therapy. Pharmaceutics, 14(11), 2358. [Link]
-
Borchmann, D. J., et al. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 22(23), 8235-8247. [Link]
-
De Clercq, E. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
D’Souza, S., et al. (2022). Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. Pharmaceutics, 14(11), 2495. [Link]
-
Kumar, A., et al. (2012). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmacy & Bioallied Sciences, 4(3), 227-232. [Link]
-
Aher, U. P., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. ResearchGate. [Link]
- Google Patents. (n.d.). Process for stereoselective synthesis of lamivudine.
Sources
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fip.org [fip.org]
- 14. mdpi.com [mdpi.com]
1,3-oxathiolane derivatives for enzyme inhibition studies
An In-Depth Technical Guide to 1,3-Oxathiolane Derivatives for Enzyme Inhibition Studies
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1,3-oxathiolane derivatives in enzyme inhibition studies. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
The 1,3-Oxathiolane Scaffold: A Privileged Structure in Enzyme Inhibition
The 1,3-oxathiolane ring is a five-membered heterocycle containing one oxygen and one sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets, including crucial enzymes.[1] The unique stereochemical and electronic properties of the 1,3-oxathiolane ring allow for the synthesis of diverse libraries of compounds with significant therapeutic potential.[1]
Notably, 1,3-oxathiolane derivatives have been successfully developed as potent antiviral and anticancer agents, primarily through their action as nucleoside analogues that inhibit DNA synthesis.[1] The most prominent examples include Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone drugs in the treatment of HIV infection.[1] Beyond their role as nucleoside reverse transcriptase inhibitors, non-nucleoside 1,3-oxathiolane derivatives have also demonstrated inhibitory activity against other key enzymes, such as xanthine oxidase.
This guide will focus on two well-characterized examples to illustrate the utility of 1,3-oxathiolane derivatives in enzyme inhibition studies: the inhibition of HIV reverse transcriptase by nucleoside analogues and the inhibition of xanthine oxidase by a non-nucleoside derivative.
Fundamental Mechanisms of Enzyme Inhibition
Before delving into specific applications, it is crucial to understand the primary modes of enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is fundamental to drug discovery.[2] There are three main types of reversible inhibition, which are distinguished by how the inhibitor interacts with the enzyme and substrate.
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.
The mode of inhibition can be determined experimentally by analyzing the enzyme kinetics in the presence of the inhibitor, often visualized using a Lineweaver-Burk plot.[3]
Diagram of Enzyme Inhibition Mechanisms
Application Note I: Inhibition of HIV Reverse Transcriptase by 1,3-Oxathiolane Nucleosides
Scientific Background and Causality
1,3-Oxathiolane nucleoside analogues, such as Lamivudine (3TC), are potent inhibitors of HIV reverse transcriptase (RT), a viral enzyme essential for the replication of the virus.[1] These molecules act as structural analogues of natural deoxynucleosides.[1] Inside the host cell, they are phosphorylated to their active triphosphate form.[1] This active form then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription.[4] The incorporation of the 1,3-oxathiolane nucleoside analogue results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[5] This mechanism effectively halts viral DNA synthesis. The stereochemistry of the 1,3-oxathiolane ring is critical for activity, with the L-enantiomer often showing higher potency and lower toxicity.[1]
Mechanism of HIV RT Inhibition by Lamivudine
Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of 1,3-oxathiolane derivatives against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Poly(rA)-oligo(dT) as template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing DTT, KCl, MgCl₂)
-
1,3-Oxathiolane test compounds and a known RT inhibitor (e.g., Lamivudine triphosphate) as a positive control
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve a range of final assay concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing assay buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Inhibition Assay:
-
Add the desired concentration of the test compound or control to the reaction mixture.
-
Pre-incubate the mixture with the HIV-1 RT enzyme for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the template-primer and [³H]-dTTP.
-
Incubate the reaction for 1 hour at 37°C.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
-
Filtration and Washing:
-
Filter the precipitated DNA through glass fiber filters.
-
Wash the filters extensively with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Application Note II: Inhibition of Xanthine Oxidase by a Non-Nucleoside 1,3-Oxathiolane Derivative
Scientific Background and Causality
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO is a significant target for the treatment of these conditions.[6] While many XO inhibitors are purine analogues, research has shown that an oxathiolanone derivative of quercetin, a flavonoid, is a potent inhibitor of xanthine oxidase.[7] This demonstrates that the 1,3-oxathiolane scaffold can be incorporated into non-nucleoside structures to achieve potent and specific enzyme inhibition. The study found that quercetin-oxathiolanone inhibited XO with an IC₅₀ value of approximately 0.05 µM, which was significantly more potent than quercetin itself (IC₅₀ ≈ 0.4 µM).[7]
Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric method to measure the inhibition of xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 295 nm due to the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
1,3-Oxathiolane test compounds and a known XO inhibitor (e.g., Allopurinol) as a positive control
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Compound and Reagent Preparation:
-
Dissolve test compounds and Allopurinol in DMSO to prepare stock solutions. Serially dilute to obtain a range of concentrations.
-
Prepare a working solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the corresponding concentration of DMSO.
-
Control wells (100% enzyme activity): Add buffer, xanthine oxidase solution, and DMSO.
-
Test wells: Add buffer, xanthine oxidase solution, and the desired concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells except the blanks.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using the kinetic mode of the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
General Protocol for High-Throughput Screening (HTS) of 1,3-Oxathiolane Derivatives
HTS allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors.[8] This generalized workflow can be adapted for various enzyme targets.
High-Throughput Screening Workflow
Data Analysis and Interpretation
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[2] It is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The IC₅₀ value is determined by performing the enzyme assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the log of the inhibitor concentration. A sigmoidal curve is then fitted to the data to calculate the IC₅₀.
Determining the Mode of Inhibition using Lineweaver-Burk Plots
A Lineweaver-Burk plot (or double reciprocal plot) is a graphical representation of enzyme kinetics, plotting 1/V (the reciprocal of reaction velocity) against 1/[S] (the reciprocal of substrate concentration).[3] This plot linearizes the Michaelis-Menten equation and is useful for determining the mode of inhibition.[5]
Lineweaver-Burk Plots for Different Inhibition Types
Summary of Quantitative Data
| Inhibitor | Target Enzyme | IC₅₀ Value | Reference |
| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | 0.37–1.31 µM (racemic) | [1] |
| Quercetin-oxathiolanone | Xanthine Oxidase | ~0.05 µM | [7] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Pipetting errors, inconsistent timing, temperature fluctuations. | Use calibrated pipettes, automate liquid handling if possible, ensure consistent incubation times and temperatures. |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH, missing cofactor. | Use a fresh batch of enzyme, verify buffer pH, ensure all necessary cofactors are present. |
| Inhibitor appears insoluble | Compound precipitation in assay buffer. | Check solubility in assay buffer, reduce final DMSO concentration, use a different solvent if compatible. |
| IC₅₀ curve does not reach 100% inhibition | Inhibitor concentration is not high enough, non-specific binding. | Increase the maximum inhibitor concentration, check for assay interference by the compound (e.g., absorbance or fluorescence). |
References
-
Aher, U. P., Srivastava, D., Singh, G. P., & Jayashree, B. S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]
-
Arts, E. J., & Hazuda, D. J. (2012). HIV-1 Antiretroviral Drug Therapy. Cold Spring Harbor Perspectives in Medicine, 2(4), a007161. [Link]
-
Takahama, U., Koga, Y., Hirota, S., & Yamauchi, R. (2011). Inhibition of xanthine oxidase activity by an oxathiolanone derivative of quercetin. Food Chemistry, 126(4), 1808-1811. [Link]
-
Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. [Link]
-
Davies, G., Semple, H., McCandless, M., Cairns, J., & Holdgate, G. A. (2021). High-Throughput Mechanism of Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(2), 248–256. [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269. [Link]
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2176-2183. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V. S., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sitta, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 961-966. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1191. [Link]
-
Piaru, S. P., Mahmud, R., Majid, A. M. S. A., & Nassar, Z. D. M. (2012). Antioxidant and antiangiogenic activities of the essential oils of Cymbopogon citratus and Cymbopogon nardus and their major constituents. Drug Design, Development and Therapy, 6, 199–206. [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2015). European Journal of Medicinal Chemistry, 90, 893-905. [Link]
-
Carbonic Anhydrase Inhibitors. (n.d.). In Pharmacy 180. [Link]
-
Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. (2021). bioRxiv. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8055. [Link]
-
1,3-Dithianes, 1,3-Dithiolanes. (n.d.). In Organic Chemistry Portal. [Link]
-
Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. (2022). International Journal of Molecular Sciences, 23(5), 2633. [Link]
-
Clinically used antiglaucoma carbonic anhydrase inhibitors. (2020). ResearchGate. [Link]
-
Therapeutic applications of the carbonic anhydrase inhibitors. (2009). Expert Opinion on Therapeutic Patents, 19(5), 585-615. [Link]
-
Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. (2021). RSC Advances, 11(3), 1546-1557. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules, 22(7), 1191. [Link]
-
A REVIEW ON ENZYME INHIBITORS. (2019). ResearchGate. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. (2022). Taylor & Francis Online. [Link]
-
Synthetic approaches and pharmacological activity of 1,3,4-oxadiazoles: a review of the literature from 2000-2012. (2013). Molecules, 18(6), 6648–6677. [Link]
-
Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. (2021). ResearchGate. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules, 18(6), 6648-6677. [Link]
-
Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring?. (2000). Journal of Medicinal Chemistry, 43(15), 2910-2918. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules, 28(1), 226. [Link]
-
New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed. [Link]
-
Xanthine oxidase inhibitor. (n.d.). In Wikipedia. [Link]
-
1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2023). Molecules, 28(13), 5130. [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Semantic Scholar. [Link]
Sources
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration [mdpi.com]
- 7. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Asymmetric synthesis of optically active α-hydroxy carboxylic acid derivatives
An Application Guide for the Asymmetric Synthesis of Optically Active α-Hydroxy Carboxylic Acid Derivatives
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Introduction: The Significance of Chiral α-Hydroxy Carboxylic Acids
Optically active α-hydroxy carboxylic acids and their derivatives are fundamental chiral building blocks in modern science. Their prevalence in nature is underscored by their presence in numerous natural products and as key intermediates in essential metabolic pathways. In the pharmaceutical industry, the specific stereochemistry of these molecules is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities.[1] Consequently, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of contemporary organic chemistry, enabling access to enantiomerically pure compounds for drug discovery, chiral ligand design, and the synthesis of complex molecules.[1][2]
This guide provides an in-depth exploration of several field-proven strategies for the asymmetric synthesis of these valuable compounds. We will move beyond simple procedural lists to dissect the underlying principles and causalities of each method, offering a framework for rational experimental design and troubleshooting. The protocols described herein are designed to be self-validating systems, grounded in authoritative literature to ensure reliability and reproducibility.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of a chiral auxiliary is a classic, robust, and reliable strategy for introducing chirality. The core principle involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[3] This auxiliary then directs a subsequent reaction, such as alkylation or hydroxylation, to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. The final step involves the cleavage of the auxiliary, which can often be recovered and reused.
Causality and Rationale
The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment. For instance, in the alkylation of an enolate, the auxiliary blocks one face, forcing the incoming electrophile to approach from the opposite, less-hindered side. The choice of auxiliary, base, and reaction conditions is critical for achieving high diastereoselectivity. Evans oxazolidinones and camphorsultam are among the most successful and widely used auxiliaries due to their rigid conformational structures which provide excellent stereocontrol.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Asymmetric Hydroxylation using an Evans Auxiliary
This protocol describes the diastereoselective hydroxylation of an N-acyl Evans oxazolidinone enolate using a 2-sulfonyloxaziridine as the electrophilic oxygen source.[4]
Materials:
-
N-Acyl (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
(–)-(Camphorsulfonyl)oxaziridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation (The "Why"):
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent side reactions and maintain the kinetic control necessary for high selectivity.
-
Slowly add NaHMDS solution (1.1 equiv) dropwise via syringe. Stir for 30-60 minutes at -78 °C. Rationale: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon to form the sodium enolate. The specific geometry of this enolate is stabilized by chelation with the sodium cation, which is key to directing the subsequent reaction.[4]
-
-
Electrophilic Hydroxylation (The "Why"):
-
In a separate flask, dissolve (–)-(camphorsulfonyl)oxaziridine (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the oxaziridine solution via a cannula. Stir the reaction mixture at -78 °C for 1-2 hours. Rationale: The oxaziridine serves as an electrophilic source of oxygen. The chiral, rigid enolate directs the approach of the oxaziridine to the less sterically hindered face, resulting in a highly diastereoselective hydroxylation.
-
-
Workup and Purification (The "Why"):
-
Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Rationale: NH₄Cl is a mild acid source that protonates any remaining enolate and neutralizes the base, stopping the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-hydroxy derivative.
-
-
Auxiliary Cleavage:
-
The resulting N-(α-hydroxyacyl)oxazolidinone can be cleaved using various methods, such as hydrolysis with lithium hydroxide/hydrogen peroxide, to yield the desired optically active α-hydroxy acid and recover the chiral auxiliary.
-
Strategy 2: Catalytic Asymmetric Reduction of α-Keto Esters
One of the most efficient and atom-economical routes to α-hydroxy esters is the asymmetric reduction of prochiral α-keto esters.[5] This approach utilizes a small amount of a chiral catalyst to generate large quantities of the chiral product. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexed with chiral ligands, are highly effective for this transformation.
Causality and Rationale
The catalyst, composed of a metal center and a chiral ligand, creates a chiral pocket. The α-keto ester substrate coordinates to the metal center in a specific orientation due to steric and electronic interactions with the chiral ligand. The hydride (from a source like H₂ or formic acid) is then delivered to one face of the carbonyl, leading to the formation of one enantiomer of the α-hydroxy ester in excess. Dynamic kinetic resolution (DKR) can be employed for substrates with a racemizable adjacent stereocenter, allowing for the synthesis of a single diastereomer from a racemic mixture with a theoretical yield of 100%.[6]
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation of an α-Keto Ester
This protocol is a representative example of the dynamic kinetic resolution of a β-amino-α-keto ester using a Ru(II) catalyst.[6]
Materials:
-
Racemic β-amino-α-keto ester substrate
-
Ru(II) catalyst, e.g., [RuCl₂(p-cymene)]₂
-
Chiral ligand, e.g., (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydride source and solvent
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile)
Procedure:
-
Catalyst Pre-formation (The "Why"):
-
In a glovebox or under an inert atmosphere, add the Ru dimer [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (S,S)-TsDPEN (0.01 equiv) to a reaction vessel.
-
Add the deoxygenated solvent (e.g., acetonitrile) and stir the mixture at room temperature for 15-30 minutes to form the active catalyst complex. Rationale: The pre-formation of the active catalyst ensures a homogeneous and reactive catalytic species before the introduction of the substrate. The chiral diamine ligand coordinates to the ruthenium center, creating the necessary chiral environment for asymmetric induction.
-
-
Hydrogenation Reaction (The "Why"):
-
Dissolve the β-amino-α-keto ester substrate (1.0 equiv) in the formic acid/triethylamine azeotrope.
-
Add the substrate solution to the catalyst solution. Rationale: The formic acid/triethylamine mixture serves as both the solvent and the source of hydride. Formic acid is dehydrogenated by the Ru catalyst to form a ruthenium-hydride species and CO₂.
-
Stir the reaction at the designated temperature (e.g., 28-40 °C) and monitor by TLC or HPLC until the starting material is consumed. Rationale: The reaction temperature is a critical parameter that balances reaction rate with enantioselectivity. The dynamic kinetic resolution process involves the in-situ racemization of the β-amino stereocenter, allowing the catalyst to convert the entire mixture to the thermodynamically favored anti-diastereomer with high enantiopurity.[6]
-
-
Workup and Analysis (The "Why"):
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Summary: Asymmetric Reduction of Various α-Keto Esters
| Entry | Substrate (R in R-CO-CO₂Et) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 95 | >99 | [6] |
| 2 | 4-Chlorophenyl | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 92 | >99 | [6] |
| 3 | 2-Naphthyl | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 96 | 99 | [6] |
| 4 | Cyclohexyl | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 88 | 98 | [6] |
Strategy 3: Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for converting alkenes into chiral vicinal diols with high enantioselectivity.[7][8] By choosing an α,β-unsaturated ester as the substrate, this reaction provides direct access to α,β-dihydroxy esters, which are immediate precursors to α-hydroxy carboxylic acids after further manipulation.
Causality and Rationale
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric re-oxidant (like K₃[Fe(CN)₆]) and a chiral ligand.[7] The key to the asymmetry is the chiral ligand, which is typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative. These ligands coordinate to the osmium, forming a chiral complex that preferentially reacts with one of the two faces of the alkene. The choice between the two pseudoenantiomeric ligand systems, often commercially available as "AD-mix-α" (containing a DHQ-based ligand) and "AD-mix-β" (containing a DHQD-based ligand), dictates which enantiomer of the diol is formed.[7][9]
Mnemonic for Predicting Stereochemistry
Caption: Mnemonic device for predicting the stereochemical outcome of the Sharpless AD.
Protocol: Asymmetric Dihydroxylation of Cinnamate Ester
Materials:
-
Methyl cinnamate
-
AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, K₃[Fe(CN)₆], K₂CO₃, and (DHQD)₂PHAL)
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup (The "Why"):
-
In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and water.
-
Add AD-mix-β (approx. 1.4 g per mmol of alkene) to the solvent and stir until most solids have dissolved, resulting in a yellow-green, opaque mixture. Cool the mixture to 0 °C in an ice bath. Rationale: The t-BuOH/water solvent system is crucial for dissolving both the organic substrate and the inorganic salts. The biphasic nature of the reaction is managed by the phase-transfer-like properties of the ligand. K₂CO₃ maintains a basic pH, which is optimal for the catalytic cycle.
-
Add methanesulfonamide (1.0 equiv). Rationale: For some substrates, particularly terminal alkenes or α,β-unsaturated esters, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, improving the catalytic turnover rate and enantioselectivity.[9]
-
-
Alkene Addition and Reaction (The "Why"):
-
Add the methyl cinnamate (1.0 equiv) to the stirred mixture at 0 °C.
-
Allow the reaction to stir vigorously at 0 °C. The color will typically change from yellow-green to a darker reddish-brown. Monitor the reaction by TLC. Rationale: Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases for the reaction to proceed efficiently.
-
-
Workup (The "Why"):
-
Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃, approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature. Rationale: Sodium sulfite is a reducing agent that quenches any remaining osmium(VIII) or other oxidizing species, safely converting them to lower oxidation state osmium compounds.
-
Extract the mixture with ethyl acetate. The organic layer contains the product.
-
Wash the combined organic layers with aqueous KOH or HCl to remove the ligand, followed by brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purify the resulting diol by recrystallization or column chromatography. The diol can then be selectively protected and oxidized to give the target α-hydroxy acid derivative.
-
Strategy 4: Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly effective enzymes for the kinetic resolution of racemic α-hydroxy esters.[10]
Causality and Rationale
In an Enzymatic Kinetic Resolution (EKR), an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture much faster than the other.[10][11] For example, in the presence of an acyl donor, a lipase might selectively acylate the (R)-α-hydroxy ester, leaving the (S)-enantiomer unreacted. The key limitation is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the starting material.[12] A metal catalyst (often ruthenium-based) continuously racemizes the slower-reacting enantiomer, feeding it back into the enzymatic process. This allows the enzyme to convert the entire racemic mixture into a single, enantiomerically pure product, with a theoretical yield of 100%.[13]
Comparison of EKR and DKR
Caption: EKR yields a maximum of 50% of one product, while DKR can theoretically yield 100%.
Protocol: Chemoenzymatic DKR of a secondary α-Hydroxy Ester
This protocol is based on the combination of a lipase for resolution and a Ru catalyst for racemization.[12]
Materials:
-
Racemic α-hydroxy ester (e.g., methyl mandelate)
-
Lipase (e.g., Pseudomonas cepacia lipase, PSL-C)
-
Racemization catalyst (e.g., Shvo's catalyst or similar Ru complex)
-
Acyl donor (e.g., 4-chlorophenyl acetate)
-
Anhydrous, non-polar solvent (e.g., cyclohexane or toluene)
-
Molecular sieves (4Å)
Procedure:
-
Reaction Setup (The "Why"):
-
To a flame-dried flask under an inert atmosphere, add the racemic α-hydroxy ester (1.0 equiv), the Ru catalyst (1-2 mol%), the lipase (by weight), and activated molecular sieves. Rationale: Molecular sieves are essential to remove any trace water, which could lead to unwanted hydrolysis of the ester or acyl donor, reducing the efficiency of the acylation.
-
Add the anhydrous solvent, followed by the acyl donor (0.6-1.0 equiv). Rationale: Using a slight excess of the starting alcohol relative to the acyl donor can sometimes improve results. 4-chlorophenyl acetate is an excellent acyl donor as the resulting 4-chlorophenol is a poor nucleophile and does not interfere with the reaction.
-
-
Dynamic Resolution (The "Why"):
-
Heat the reaction mixture to a temperature compatible with both the enzyme and the racemization catalyst (typically 40-60 °C).
-
Stir the reaction and monitor the conversion and enantiomeric excess of both the remaining starting material and the acylated product by chiral GC or HPLC. Rationale: The temperature must be high enough for the Ru catalyst to efficiently racemize the alcohol but not so high that it denatures the lipase. The two catalytic cycles—enzymatic acylation and metal-catalyzed racemization—must operate in concert to achieve a high yield and ee.[12]
-
-
Workup and Purification (The "Why"):
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature and filter to remove the enzyme and molecular sieves.
-
Wash the solids with a small amount of solvent.
-
Concentrate the filtrate and purify by flash column chromatography to separate the acylated product from any remaining starting material and the racemization catalyst.
-
References
-
Mita, T., Higuchi, Y., & Sato, Y. (2014). A One-Pot Synthesis of α-Hydroxy Carboxylic Acids from Aldehydes with PhMe2SiLi and CO2. Organic Letters, 16(1), 14-17. [Link]
-
Niu, R., He, Y., & Lin, J. (2022). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 20(1), 37-54. [Link]
-
Zare, A., et al. (2024). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Chemical Review and Letters, 7(2), 148-158. [Link]
-
Chen, Z., et al. (2019). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications, 55(58), 8446-8449. [Link]
-
Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]
-
Morris, D. J., & Wills, M. (2006). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. The Journal of Organic Chemistry, 71(18), 7045-7048. [Link]
-
Chan, T. H., & Brownbridge, P. (1982). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 104(11), 3144-3148. [Link]
-
Ahmad, S., et al. (2015). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Journal of Polymers and the Environment, 23, 33-39. [Link]
-
Martín-Matute, B., Edin, M., Bäckvall, J. E. (2004). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 6(11), 1841-1844. [Link]
-
Various Authors. Asymmetric Synthesis and Carboxylic Acids. ResearchGate Compilation. [Link]
-
Wikipedia contributors. (2023, December 22). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link]
-
Howard, B. E., & Woerpel, K. A. (2007). Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. Organic Letters, 9(22), 4651-4653. [Link]
-
Dinsmore, C. J. (2009). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Mini-Reviews in Organic Chemistry, 6(4), 332-348. [Link]
-
Wikipedia contributors. (2023, October 2). Cyanohydrin reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4230-4233. [Link]
-
Candeias, N. R., et al. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(6), 2703-2802. [Link]
-
Wikipedia contributors. (2023, November 28). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, August 1). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Ríos-Lombardía, N., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 8(7), 6345-6351. [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
-
Kumar, V., & Mahajan, M. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(16), 8685-8716. [Link]
-
Liu, D., & Lu, Z. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(13), 7852-7890. [Link]
-
Wang, D., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5437. [Link]
-
Enomoto, M., Ito, Y., Katsuki, T., & Yamaguchi, M. (1985). A highly effective asymmetric synthesis of α-hydroxy acids by alkylation of chiral -(benzyloxyacetyl)--2,5-bis(methoxymethoxymethyl)pyrrolidine. Tetrahedron Letters, 26(10), 1343-1344. [Link]
-
Chemistry The Mystery of Molecules. (2020, July 28). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. YouTube. [Link]
-
Gütz, C., et al. (2021). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. Green Chemistry, 23(16), 5892-5898. [Link]
-
Martín-Matute, B., et al. (2005). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 70(11), 4287-4295. [Link]
-
Ghogare, A. A., & Kumar, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Afzal, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. ChemistrySelect, 7(43), e202202996. [Link]
-
Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Link]
-
LibreTexts. (2024, May 28). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Chemistry LibreTexts. [Link]
-
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
OWU Organic chemistry II. (2018, December 28). Cyanohydrin formation and hydrolysis. YouTube. [Link]
Sources
- 1. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. jocpr.com [jocpr.com]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid. This molecule is a crucial chiral building block, particularly significant as an intermediate in the synthesis of antiviral nucleoside analogues like Emtricitabine and Lamivudine, which are cornerstone therapies for HIV/AIDS.[1][2] The formation of the 1,3-oxathiolane ring and the control of its stereochemistry can be challenging, often leading to issues with chemical yield and purity.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common initial factors to investigate?
Low yield is a frequent issue that can often be traced back to fundamental experimental parameters. Before investigating more complex chemical issues, a systematic check of the following is recommended:
-
Purity of Starting Materials: The quality of glyoxylic acid and mercaptoacetic acid is paramount. Glyoxylic acid can exist as a hydrate and may contain impurities from its synthesis. Use reagents from a reputable supplier and consider characterization (e.g., NMR, titration) before use.
-
Solvent Quality: Many steps in heterocyclic synthesis are sensitive to moisture.[3] Ensure that all solvents are anhydrous, especially for steps involving reactive intermediates or dehydrating conditions. The use of freshly dried solvents can dramatically improve yield.
-
Inert Atmosphere: The thiol group in mercaptoacetic acid is susceptible to oxidation. While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of disulfide byproducts and improve the yield.[3]
-
Temperature Control: Overheating can lead to decarboxylation of the carboxylic acid product or promote side reactions.[4] Conversely, insufficient temperature may lead to an incomplete reaction. Use a calibrated thermometer and a reliable heating mantle or oil bath. Reactions involving sulfuryl chloride, for instance, can be highly exothermic and require cooling to mitigate byproduct formation.[5]
Q2: I'm observing a complex mixture of products by TLC and LC-MS. What are the likely side products?
The formation of multiple byproducts points to competing reaction pathways. The most common culprits in this synthesis include:
-
Diastereomer Formation: The product has two chiral centers (at C2 and C5), leading to the possibility of cis and trans diastereomers. These isomers often have very similar polarities, making them difficult to separate. Their formation is highly dependent on the reaction mechanism and conditions.[6] Lewis acids, for example, can influence the stereochemical outcome of related glycosylation reactions.
-
Oligomerization/Polymerization: Glyoxylic acid can self-condense, and other intermediates may polymerize under acidic or basic conditions. This is often observed as baseline material on a TLC plate or a broad, unresolved hump in an LC chromatogram.
-
Disulfide Formation: As mentioned, oxidation of mercaptoacetic acid can lead to the formation of 2,2'-disulfanediyldiacetic acid, which will not participate in the desired cyclization.
-
Decarboxylation: The final product or its hydroxy precursor can decarboxylate, especially if exposed to high temperatures, leading to 5-acetyloxy-1,3-oxathiolane.[4]
A general troubleshooting workflow for low yield and impurity issues is outlined below.
Caption: A workflow for troubleshooting low yields.
Q3: The cyclocondensation reaction to form the 5-hydroxy intermediate is stalling. How can I drive it to completion?
The key to this reaction is the formation of a hemi-thioacetal followed by the elimination of water to form the oxathiolane ring.[7] If the reaction stalls, it is often due to an unfavorable equilibrium.
-
Causality: The cyclization is a dehydration reaction. According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium toward the product.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also be effective, although this may complicate the workup.
Q4: I am having difficulty purifying the final carboxylic acid product. What methods are most effective?
The carboxylic acid functional group provides a powerful handle for purification that is often underutilized.
-
Acid-Base Extraction: This is the most effective method for separating your acidic product from neutral or basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate your product, causing it to become less water-soluble.
-
Extract the product back into an organic solvent.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified acid.[8]
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used.
-
Mobile Phase: A mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate) is a good starting point.
-
Acidification: To prevent peak tailing of the carboxylic acid on the silica, it is crucial to add a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase.
-
Q5: How can I control the formation of cis vs. trans diastereomers?
Stereocontrol is a central challenge in 1,3-oxathiolane synthesis. The cis isomer is typically the precursor to the biologically active antiviral agent.[9]
-
Kinetic vs. Thermodynamic Control: The ratio of diastereomers can be influenced by reaction temperature and time. Running the reaction at lower temperatures often favors the kinetically formed product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer. Small-scale trial reactions are essential to determine the optimal conditions for your specific substrate.
-
Chiral Auxiliaries: For asymmetric synthesis, a common strategy involves esterifying the glyoxylic acid with a chiral alcohol, such as L-menthol, before the cyclization step.[10] The bulky chiral auxiliary directs the attack of the thiol, leading to a diastereoselective cyclization. The auxiliary is then removed in a later step.
Key Experimental Protocols
The synthesis is generally performed in two main stages: (1) Cyclocondensation to form the hydroxy intermediate, and (2) Acetylation to yield the final product.
Visualizing the General Synthetic Pathway
Caption: General two-step synthesis of the target molecule.
Protocol 1: Synthesis of 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
This protocol is based on established cyclocondensation principles.[7]
| Parameter | Value | Rationale |
| Reactants | Glyoxylic acid (1.0 eq), Mercaptoacetic acid (1.1 eq) | A slight excess of the thiol can help drive the reaction to completion. |
| Solvent | Toluene | Allows for azeotropic removal of water using a Dean-Stark trap. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy for the reaction and facilitates water removal. |
| Duration | 4-12 hours | Monitor by TLC until starting materials are consumed. |
| Apparatus | Round-bottom flask, Dean-Stark trap, condenser | Essential for effective water removal. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glyoxylic acid monohydrate (e.g., 9.2 g, 100 mmol) and toluene (200 mL).
-
Add mercaptoacetic acid (e.g., 10.1 g, 110 mmol) to the suspension.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis (e.g., 50% Ethyl Acetate in Hexanes + 1% Acetic Acid) shows consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or used directly in the next step after solvent removal.
Protocol 2: Acetylation of 5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
This is a standard acetylation of a secondary alcohol.
| Parameter | Value | Rationale |
| Reactants | 5-Hydroxy intermediate (1.0 eq), Acetic Anhydride (1.5 eq) | Excess acylating agent ensures complete conversion. |
| Base/Catalyst | Pyridine (2.0 eq) or DMAP (cat.) | Pyridine acts as a base and solvent; DMAP is a highly effective nucleophilic catalyst. |
| Solvent | Dichloromethane (DCM) or Pyridine | An aprotic solvent is required. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control the initial exotherm. |
| Duration | 1-4 hours | Monitor by TLC for the disappearance of the starting alcohol. |
Step-by-Step Methodology:
-
Dissolve the crude or purified 5-hydroxy-1,3-oxathiolane-2-carboxylic acid (e.g., 15.0 g, 100 mmol) in pyridine (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (e.g., 15.3 g, 150 mmol) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates complete conversion.
-
Cool the mixture back to 0 °C and cautiously quench the excess acetic anhydride by slowly adding water.
-
Dilute the mixture with ethyl acetate and perform an acid-base workup as described in Q4 to isolate the final product.
-
The final product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.
References
-
Kumar, V., & Gupta, V. (2022). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. RSC Advances, 12(34), 22157-22181. [Link]
-
Bio, M. M., & Martin, S. F. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 802-811. [Link]
-
MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-. Retrieved from [Link]
-
Bio, M. M., & Martin, S. F. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]
-
Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]
-
Mear, S. J., Nguyen, L. V., Rochford, A. J., & Jamison, T. F. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. [Link]
-
Mandala, D., et al. (2021). An Improved Synthesis of Lamivudine and Emtricitabine. ResearchGate. [Link]
-
Gámez-Montaño, R., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]
- Google Patents. (n.d.). Process for producing 5-norbornene-2-carboxylic acid and its ester. JP4745655B2.
Sources
- 1. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid. This key intermediate, vital in the synthesis of antiviral nucleoside analogues like Lamivudine, often presents unique purification challenges.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance purity, yield, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for crude this compound?
The choice of purification method depends on the physical state of your crude product (solid vs. oil), the nature of the impurities, and the desired scale of the operation. The three main strategies are:
-
Crystallization: This is the preferred method if your crude product is a solid or can be induced to solidify. It is highly effective for removing amorphous impurities, regioisomers, and by-products with different solubility profiles. The process relies on dissolving the crude material in a suitable solvent at an elevated temperature and allowing the desired compound to selectively crystallize upon cooling. The selection of an appropriate solvent system is critical for success.[3]
-
Liquid-Liquid Extraction: This technique is invaluable for initial cleanup, especially for removing highly polar or non-polar impurities. By exploiting the acidic nature of the carboxylic acid group, you can perform an acid-base extraction. Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will transfer the carboxylic acid into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified and the purified product extracted back into an organic solvent.
-
Column Chromatography: While often considered a last resort in process chemistry due to cost and scalability concerns, silica gel chromatography is an excellent tool for purifying small-to-medium scale batches, especially for removing impurities with similar polarity to the product.[4] It is particularly useful for separating diastereomers or other closely related compounds that are difficult to remove by crystallization.
Q2: What are the most common impurities I should expect in my crude product?
Understanding the potential impurities is key to designing an effective purification strategy. Based on common synthetic routes, you should anticipate:
| Impurity Type | Origin | Rationale | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | E.g., Glyoxylic acid derivatives, mercaptoacetic acid. | Liquid-Liquid Extraction, Chromatography |
| Diastereomers (cis/trans) | Non-stereoselective cyclization | The formation of the oxathiolane ring can result in both cis and trans isomers relative to the substituents at C2 and C5.[5] | Column Chromatography, Fractional Crystallization |
| Hydrolysis Product | Exposure to water/moisture | The 5-acetyloxy group is an ester and can be hydrolyzed to the corresponding 5-hydroxy derivative, especially under acidic or basic conditions. | Chromatography, Extraction (if solubility differs significantly) |
| Decarboxylation Product | Thermal or pH-induced instability | Carboxylic acids, particularly those with nearby heteroatoms, can be prone to losing CO2.[6][7] | Chromatography |
| Solvent Residues | From the reaction workup | E.g., Toluene, Ethyl Acetate, Dichloromethane. | Drying under high vacuum |
Q3: How can I reliably assess the purity of my this compound?
A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method (e.g., using a C18 column) is typically effective. The mobile phase should be buffered to ensure consistent ionization of the carboxylic acid; a common choice is a gradient of acetonitrile and water containing a small amount of acid like formic acid or phosphoric acid.[8][9]
-
Nuclear Magnetic Resonance (¹H-NMR): Provides crucial structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of signals can offer a quantitative estimate of purity against a known standard.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (C=O of the carboxylic acid and ester, C-O, C-S).
Q4: What are the critical stability issues to consider during purification?
The target molecule has two primary points of potential degradation:
-
Hydrolysis of the Acetyl Ester: The 5-acetyloxy group is susceptible to hydrolysis back to the 5-hydroxy analog. To mitigate this, avoid prolonged exposure to strong acids or bases and ensure aqueous workups are performed at low temperatures and as rapidly as possible.
-
Ring Instability and Decarboxylation: Oxathiolane rings and carboxylic acids can be sensitive to heat and pH extremes. While specific data on this molecule is limited, analogous heterocyclic carboxylic acids are known to be unstable towards hydrolytic ring-opening and decarboxylation.[7] It is prudent to avoid excessive temperatures (>50-60 °C) during solvent evaporation and to use neutral or mildly acidic conditions whenever possible.
Purification Workflow Decision Guide
This diagram outlines a logical approach to selecting a purification strategy based on the characteristics of your crude material.
Sources
- 1. 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. cipac.org [cipac.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Stereochemical Integrity in Chiral Oxathiolane Synthesis
Welcome to the technical support center for the synthesis of chiral 1,3-oxathiolanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in these vital heterocyclic scaffolds. Chiral oxathiolanes are cornerstone structures in many therapeutic agents, most notably as nucleoside analogues like Lamivudine and Emtricitabine, where the precise stereochemistry is paramount for biological activity.
This document moves beyond standard protocols to provide a deeper understanding of why racemization occurs and offers field-proven troubleshooting strategies to maintain the stereochemical integrity of your target molecules.
The Core Challenge: Understanding Racemization at the C2 Position
The primary site of stereochemical lability in many oxathiolane syntheses is the C2 position, which is typically formed during the cyclocondensation of an aldehyde (or its equivalent) with a 2-mercaptoalcohol derivative. The loss of stereochemical information, or racemization, is almost always mediated by the formation of a planar, achiral intermediate.
Under acidic conditions, particularly with strong Lewis acids, the reaction can proceed through an oxocarbenium ion intermediate. This planar species can be attacked by the thiol nucleophile from either face, leading to a mixture of enantiomers or diastereomers and eroding the desired stereochemical purity.
Caption: General mechanism for racemization at the C2 position of oxathiolanes.
Troubleshooting Guide & Frequently Asked Questions
Q1: My final oxathiolane product has a low enantiomeric excess (e.e.). What are the most common causes?
A: Low e.e. is a frequent issue stemming from racemization at the C2 position. The most common culprits are overly harsh reaction conditions that promote the formation of the planar oxocarbenium intermediate.
-
Aggressive Lewis Acid Catalysis: Strong Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) can effectively catalyze the condensation but also readily promote the formation of the planar intermediate, leading to racemization.[1] The catalyst's purpose is to activate the electrophile, but over-activation is detrimental to stereocontrol.[2]
-
High Temperatures: Elevated temperatures provide the activation energy needed to form the planar intermediate and can accelerate racemization. Many stereoselective transformations are highly sensitive to thermal conditions.
-
Prolonged Reaction Times: Leaving the reaction for extended periods, even under seemingly mild conditions, increases the likelihood of product epimerization back through the racemic intermediate.
-
Post-Reaction Epimerization: Racemization can also occur during workup or purification. The use of untreated silica gel, which is inherently acidic, can be sufficient to cause epimerization of a sensitive product.
Q2: How can I optimize my condensation reaction to minimize racemization?
A: The key is to strike a balance between achieving a reasonable reaction rate and maintaining mild conditions that disfavor the racemization pathway.
-
Strategic Catalyst Selection: Opt for milder Lewis acids or Brønsted acids.[3] Brønsted acid-assisted Lewis acids (BLAs) can be highly effective.[3] For instance, TfOH-catalyzed cycloadditions have been shown to be effective.[4] The choice of catalyst can significantly influence stereoselectivity by enabling the formation of a rigid cyclic intermediate that directs the nucleophilic attack.[1]
-
Strict Temperature Control: Perform the reaction at the lowest temperature that allows for a practical conversion rate. Often, starting at -78 °C and slowly warming is a good strategy. For example, some reductions to form the oxathiolane lactol are performed at -78 °C.[5]
-
Solvent Choice: The solvent can influence the stability of intermediates. Aprotic, non-polar solvents like toluene or dichloromethane are common. In some cases, more coordinating solvents may be beneficial, but this must be determined empirically.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress closely. Quench the reaction as soon as the starting material is consumed to prevent over-exposure of the product to the catalytic conditions.
| Parameter | High-Risk Condition for Racemization | Recommended Condition for Stereocontrol | Causality |
| Catalyst | Strong Lewis Acids (e.g., AlCl₃, TiCl₄) | Milder Lewis Acids (e.g., TMSOTf), Chiral Catalysts, Enzymes | Strong acids readily promote the formation of planar, achiral intermediates.[1] |
| Temperature | Reflux / Room Temperature | -78 °C to 0 °C | Lower temperatures disfavor the equilibrium with the high-energy planar intermediate. |
| Reaction Time | Extended (e.g., overnight) | Monitored and quenched upon completion | Minimizes product exposure to conditions that can cause epimerization.[6] |
| Purification | Standard Silica Gel | Neutralized Silica Gel, Crystallization | Acidic surfaces can catalyze on-column racemization. |
Q3: Are there superior synthetic strategies that inherently avoid racemization?
A: Yes, several advanced methods are designed to impart high levels of stereocontrol from the outset.
-
Chiral Auxiliaries: This is one of the most robust and widely used strategies.[7][8][9] A chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome of the condensation. The auxiliary is then cleaved and can often be recovered.[7]
-
Industrial Example (Lamivudine Synthesis): The industrial synthesis of lamivudine often employs an L-menthyl moiety as a chiral auxiliary on a glyoxylate precursor.[5][10] This auxiliary directs the cyclization and facilitates a dynamic kinetic resolution, driven by the selective crystallization of the desired diastereomer.[5][10][11] The β-selectivity is believed to arise from an oxonium ion stabilized by the L-menthyl ester function.[5]
-
-
Enzymatic Methods: Enzymes offer unparalleled stereoselectivity under mild, eco-friendly conditions.[5]
-
Enzymatic Resolution: A racemic oxathiolane intermediate can be resolved using an enzyme, such as a lipase, that selectively reacts with only one enantiomer.[5]
-
Asymmetric Synthesis: Multi-enzyme cascade protocols can construct the oxathiolane ring with exceptional enantiomeric excess (>99% e.e.).[5]
-
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Q4: I've confirmed my reaction produces a high e.e., but it drops after purification. What should I do?
A: This strongly points to racemization during workup or chromatography.
-
Neutralize Your Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded-phase silica if your compound is particularly sensitive.
-
Avoid Acidic/Basic Workups: If possible, use neutral aqueous washes (e.g., water, brine) instead of acidic or basic solutions to quench your reaction.
-
Crystallization: If your product is a solid, crystallization is the preferred method of purification. It is not only gentle but can also lead to enantiomeric enrichment if the racemate forms a conglomerate.
Protocol: Diastereoselective Synthesis of an Oxathiolane using a Chiral Auxiliary
This protocol is a generalized example based on the principles of using a chiral auxiliary, such as L-menthyl glyoxylate, for stereocontrol.
Objective: To synthesize an enantiomerically enriched 2,5-substituted 1,3-oxathiolane via a chiral auxiliary-mediated condensation.
Materials:
-
L-menthyl glyoxylate hydrate (Chiral Aldehyde Precursor)
-
1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde equivalent)
-
Lewis Acid (e.g., TMSOTf or a mild alternative)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Addition: Dissolve L-menthyl glyoxylate hydrate (1.0 eq) and 1,4-dithiane-2,5-diol (0.55 eq, as it's a dimer) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (start at -40 °C to -20 °C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 0.1-0.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at the low temperature, monitoring the reaction progress by TLC. The reaction may take several hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo. The crude product is a mixture of diastereomers. Purify via crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the major, desired diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary can be removed in a subsequent step (e.g., via reduction with LiAlH₄ or DIBAL-H) to yield the chiral oxathiolane alcohol.
This protocol provides a robust starting point, but optimization of the catalyst, temperature, and solvent will be necessary for specific substrates.
References
-
Shafiq, Z., de la Mora-Luz, S., & Gotor-Fernández, V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Molecules, 26(21), 6667. Available at: [Link]
-
Gomez, L. E., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11984. Available at: [Link]
-
Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett, 2008(06), 889-891. Available at: [Link]
-
Kihara, N., Nakawaki, Y., & Endo, T. (1996). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry, 61(16), 5564-5567. Available at: [Link]
-
Wang, X., et al. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 20(2), 249-268. Available at: [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 1,3‐oxathiolane‐2‐imines. Available at: [Link]
-
ResearchGate. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Available at: [Link]
-
Kawakami, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5353. Available at: [Link]
-
Zawodny, J. M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Organic Process Research & Development, 24(5), 846-851. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Chemical Society Reviews, 37(8), 1639-1657. Available at: [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Journal of Natural Products, 84(3), 755-761. Available at: [Link]
-
Kanemasa, S. (2002). Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarboxylic Acids, Hydroxylamines, and Hydrazines. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
-
Organic Chemistry. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2017). Racemization in amino acids?. Available at: [Link]
-
Mondal, A., & Baire, B. (2023). 2-Activated 1,3-enynes in enantioselective synthesis. Organic & Biomolecular Chemistry, 21(34), 6901-6916. Available at: [Link]
-
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
-
Jackson, K. T., et al. (2014). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 5(12), 4845-4852. Available at: [Link]
-
Zawodny, J. M., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. ChemRxiv. Available at: [Link]
-
NPTEL. (n.d.). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. Available at: [Link]
-
Wang, W., et al. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications, 60(1), 18-36. Available at: [Link]
-
ChemRxiv. (2024). Stereocontrolled cyclization of inherently chiral medium-sized rings. Available at: [Link]
Sources
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for the Purity of 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, a key intermediate in the synthesis of various antiviral agents.[1] The inherent structural features of this molecule, namely its carboxylic acid moiety, ester group, and chiral centers, present unique analytical challenges that necessitate carefully designed chromatographic strategies.
This document will explore two complementary HPLC approaches: a robust reversed-phase (RP-HPLC) method for the quantification of process-related impurities and degradation products, and a stereoselective chiral HPLC method for the critical separation of enantiomers. The causality behind experimental choices will be elucidated, providing a framework for developing and validating a comprehensive, self-validating analytical system for this pivotal compound.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
This compound (Molecular Formula: C₆H₈O₅S, Molecular Weight: 192.19 g/mol ) is a relatively polar compound, a characteristic primarily dictated by its carboxylic acid and ester functional groups.[2] Its structural analogue, 5-hydroxy-1,3-oxathiolane-2-carboxylic acid, has a predicted XLogP of -0.3, indicating high water solubility.[3] This polarity is a key factor in the selection of appropriate HPLC columns and mobile phases.
A thorough understanding of the synthetic route and the chemical stability of the target molecule is crucial for identifying potential impurities. Key impurities may include:
-
Starting Materials and Process-Related Impurities: The synthesis of the oxathiolane ring may involve precursors such as glyoxylic acid and mercaptoacetic acid. Residual amounts of these starting materials could be present in the final product.
-
Hydrolytic Degradation Product: The acetyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the formation of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid.
-
Stereoisomers: The molecule contains at least two chiral centers, leading to the possible existence of four stereoisomers. As different stereoisomers can have varying pharmacological and toxicological profiles, their separation and quantification are critical.[4]
Method 1: Reversed-Phase HPLC for Achiral Purity and Stability-Indicating Analysis
A stability-indicating RP-HPLC method is essential for resolving the main component from its potential impurities and degradation products.[5] Given the polar nature of the analyte and its potential impurities, a C18 column with enhanced polar retention is a suitable choice.
Causality of Method Parameters:
-
Stationary Phase: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography.[6] For polar analytes, a column with end-capping or a polar-embedded phase is recommended to prevent peak tailing and improve retention in highly aqueous mobile phases.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.[7]
-
Aqueous Component: An acidic buffer, such as phosphate or formate, is necessary to suppress the ionization of the carboxylic acid group (pKa typically around 3-5). This ensures good peak shape and consistent retention. A pH of around 2.5-3.0 is a good starting point.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.[8] A gradient elution is often employed to separate compounds with a range of polarities.
-
-
Detection: Carboxylic acids generally lack a strong UV chromophore and exhibit maximum absorbance at low wavelengths, typically around 205-215 nm.[9] While this region can be prone to baseline noise from mobile phase components, it often provides the necessary sensitivity for purity analysis.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18, Waters SunFire C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-80% B; 25-30 min: 80% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: A Self-Validating System
To ensure the method is stability-indicating, forced degradation studies must be performed as per ICH guidelines. This involves subjecting the analyte to stress conditions to generate potential degradation products and demonstrating that the method can separate these from the parent peak.
Stress Conditions:
| Condition | Reagent/Method |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days |
The results of the forced degradation studies should demonstrate peak purity of the main component and adequate separation of all degradation products.
Method 2: Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP).[4] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including carboxylic acids.[9]
Causality of Method Parameters:
-
Stationary Phase: Chiral stationary phases like those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are known to provide excellent enantioselectivity for many classes of compounds. The choice between different polysaccharide-based columns is often empirical.
-
Mobile Phase: For chiral separations of acidic compounds, normal-phase chromatography is often preferred. A mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., ethanol, isopropanol) is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) is crucial to improve peak shape and resolution by controlling the ionization state of the analyte.
-
Detection: Similar to the RP-HPLC method, detection at a low UV wavelength (around 210-220 nm) is appropriate.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
Comparison of HPLC Methods
| Feature | RP-HPLC for Achiral Purity | Chiral HPLC for Enantiomeric Purity |
| Objective | Quantify process-related impurities and degradation products. | Separate and quantify stereoisomers. |
| Stationary Phase | C18 (Reversed-Phase) | Polysaccharide-based (Chiral) |
| Mobile Phase | Aqueous buffer/Organic solvent gradient | Non-polar solvent/Alcohol/Acid modifier (Isocratic) |
| Separation Principle | Partitioning based on hydrophobicity. | Diastereomeric interactions with the chiral stationary phase. |
| Typical Run Time | 20-40 minutes (gradient) | 15-30 minutes (isocratic) |
| Key Validation Parameters | Specificity, Linearity, Accuracy, Precision, Robustness, LOD, LOQ | Specificity (enantioselectivity), Linearity, Accuracy, Precision, Robustness, LOD, LOQ for the minor enantiomer. |
Visualizing the Workflow
Caption: A generalized workflow for the comprehensive HPLC analysis of this compound.
Conclusion
The comprehensive purity assessment of this compound necessitates a multi-faceted analytical approach. A well-developed and validated stability-indicating RP-HPLC method is essential for monitoring and controlling process-related impurities and degradation products, ensuring the chemical integrity of the intermediate. Complementing this, a specific chiral HPLC method is indispensable for the separation and quantification of stereoisomers, a critical quality attribute for chiral drug intermediates. The methodologies presented in this guide, grounded in the principles of chromatographic theory and regulatory expectations, provide a robust framework for researchers and drug development professionals to establish a reliable quality control strategy for this important pharmaceutical building block. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.
References
-
MySkinRecipes. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-. [Link]
-
Chemsrc. 1,3-OXATHIOLANE-2-CARBOXYLIC ACID, 5-OXO-. [Link]
-
PubChem. 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. Typical UV spectra of the different compound types. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Open Access Journals. Recent Trends in the Separation of Chiral Drugs. [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
SCION Instruments. HPLC Column Selection Guide. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
Sources
- 1. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-hydroxy-1,3-oxathiolane-2-carboxylic Acid | C4H6O4S | CID 3808632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Comprehensive Analysis of a 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, ensuring the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of the analytical data that constitutes a comprehensive Certificate of Analysis (CoA) for a 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid reference standard. This molecule is a key chiral intermediate in the synthesis of various antiviral agents. We will delve into the causality behind the selection of analytical techniques and the interpretation of the resulting data, offering a framework for evaluating the suitability of a reference standard for its intended use.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a standard in an assay, identification, or purity test.[1] The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the qualification of reference standards, emphasizing the need for a comprehensive set of analytical tests to confirm its identity, purity, and potency.[2][3] A primary reference standard should ideally have a purity of 99.5% or higher.[4] This guide will dissect the key analytical components of a model Certificate of Analysis for this compound, providing insights into the "why" behind each test.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a product. For a reference standard, this document is the foundation of its credibility. Below is a comparative table summarizing the key analytical tests and their significance in the characterization of a this compound reference standard.
| Analytical Technique | Parameter Measured | Significance in Characterization | Typical Acceptance Criteria |
| Identification | |||
| ¹H NMR Spectroscopy | Proton environment and structural connectivity | Confirms the chemical structure and identifies key functional groups. | Spectrum conforms to the structure of this compound. |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups | Provides complementary structural information to ¹H NMR. | Spectrum conforms to the structure of this compound. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular formula and provides structural clues. | Molecular ion consistent with the expected molecular weight (C₆H₈O₅S). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present | Identifies characteristic vibrations of functional groups. | Spectrum shows characteristic absorptions for C=O (ester and carboxylic acid), C-O, and C-S bonds. |
| Purity and Impurities | |||
| High-Performance Liquid Chromatography (HPLC) - Purity Assay | Area percent of the main peak | Quantifies the purity of the compound. | ≥ 99.5% |
| Chiral HPLC | Enantiomeric purity | Determines the percentage of the desired enantiomer. | ≥ 99.0% enantiomeric excess (e.e.) |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Volatile content (e.g., water, residual solvents) | Determines the amount of non-aqueous volatile matter. | ≤ 0.5% |
| Karl Fischer Titration | Water content | Specifically quantifies the amount of water. | ≤ 0.5% |
| Physical Properties | |||
| Appearance | Physical form and color | A basic quality control check. | White to off-white solid. |
| Melting Point | Temperature range of melting | A measure of purity. | A sharp melting range is indicative of high purity. |
In-Depth Analysis of Experimental Data
Structural Elucidation: The Foundation of Identity
A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard.
¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment, while the ¹³C NMR spectrum reveals the carbon framework.[5]
¹H NMR (400 MHz, DMSO-d₆): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm).[5] The protons of the oxathiolane ring and the acetyl group will have characteristic chemical shifts and coupling patterns.
¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbons of the carboxylic acid and the ester will be observed in the range of 160-180 ppm.[5] The carbons of the oxathiolane ring will appear in the aliphatic region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in negative mode is often used, which would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻.[1] The fragmentation pattern can provide further structural confirmation. Carboxylic acids often exhibit characteristic fragmentation patterns, including the loss of water and carbon dioxide.[6]
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies. The FTIR spectrum of this compound would be expected to show strong C=O stretching vibrations for the ester and carboxylic acid groups (typically around 1700-1760 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and C-O and C-S stretching vibrations.[5]
Purity Determination: A Multifaceted Approach
The purity of a reference standard is a critical parameter and is determined using a combination of methods to account for different types of impurities.
HPLC is the workhorse for purity determination in the pharmaceutical industry.[7] A reversed-phase HPLC method with UV detection is typically used to separate the main compound from any organic impurities. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. This is achieved using a chiral HPLC method, which employs a chiral stationary phase (CSP) to separate the enantiomers.[8][9] The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer.
Volatile impurities, such as residual solvents from the manufacturing process and water, can affect the potency of the reference standard. Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) is used to determine the total volatile content, while Karl Fischer titration is a specific method for quantifying the water content.[10]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of the analytical data, detailed experimental protocols are essential.
Protocol 1: Purity and Assay Determination by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of about 0.5 mg/mL.
Visualizing the Analytical Workflow
A logical workflow is followed to comprehensively characterize the reference standard.
Sources
- 1. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. database.ich.org [database.ich.org]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. veeprho.com [veeprho.com]
Cross-validation of analytical methods for oxathiolane intermediates
An In-Depth Guide to the Cross-Validation of Analytical Methods for Oxathiolane Intermediates
Authored by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Oxathiolane Intermediates and Analytical Rigor
Oxathiolane nucleoside analogues represent a cornerstone in antiviral therapy, forming the backbone of numerous antiretroviral drugs used in the treatment of HIV and Hepatitis B. The stereochemistry and purity of these intermediates are paramount, as even minor variations can drastically alter therapeutic efficacy and safety profiles. Consequently, the analytical methods used to characterize these molecules are not just a quality control checkbox; they are a fundamental component of the drug development process, ensuring patient safety and product consistency.
The journey of a drug from a research laboratory to a global market often involves multiple manufacturing sites and contract research organizations (CROs). This distribution of analytical responsibilities necessitates a robust process to ensure that an analytical method performs equivalently, regardless of the laboratory, equipment, or analyst. This is the domain of analytical method cross-validation, a documented process that qualifies a laboratory to use an analytical procedure that originated elsewhere.[1][2] This guide provides a comprehensive comparison of analytical techniques for oxathiolane intermediates and a detailed framework for their cross-validation, grounded in regulatory principles and field-proven insights.
Part 1: A Comparative Overview of Primary Analytical Methods
The choice of an analytical method is driven by the intended purpose—be it structure elucidation, purity assessment, or quantitative assay. For oxathiolane intermediates, a multi-pronged approach is often necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity and assay determination of oxathiolane intermediates.[3][4] Its versatility allows for the separation of the main component from process-related impurities and degradation products.
-
Causality: A reversed-phase C18 column is typically the first choice due to the moderate polarity of many oxathiolane nucleoside analogues.[5] The mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile or methanol, is selected to achieve optimal resolution and peak shape. UV detection is common, leveraging the chromophoric nature of the nucleobase.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual solvents, which are strictly controlled by regulatory bodies like the ICH.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation and confirmation of stereochemistry.[9][10]
-
Causality: Techniques like 1H, 13C, COSY, and NOESY provide detailed information about atom connectivity and spatial relationships, which are critical for confirming the correct isomeric form of the oxathiolane ring and the stereochemistry of the glycosidic bond.[11][12] While powerful, it is less commonly used for routine quality control due to lower throughput and higher instrumentation cost compared to HPLC.
-
Data Summary: Performance Characteristics of Key Analytical Methods
The following table summarizes typical performance characteristics for validated analytical methods used in the analysis of oxathiolane intermediates.
| Parameter | HPLC-UV (Purity/Assay) | GC-MS (Residual Solvents) | NMR (Structure ID) |
| Specificity | High (able to resolve key impurities) | Very High (mass fragmentation is unique) | Definitive (confirms connectivity) |
| Limit of Quantitation (LOQ) | ~0.05% (relative to main peak) | < 10 ppm | Not typically used for quantitation |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable |
| Precision (%RSD) | < 2.0% | < 10% | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | Not Applicable |
Part 2: The Framework of Analytical Method Validation and Transfer
Before any cross-validation can occur, the analytical method must first be rigorously validated in the originating laboratory to prove it is fit for its intended purpose.[13][14] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2).[15][16][17]
The "Why" Behind Validation Parameters
-
Specificity: Can you unequivocally assess the analyte in the presence of components that may be expected to be present? This is crucial for distinguishing the desired intermediate from starting materials, by-products, or degradants.
-
Linearity & Range: Does the method produce results that are directly proportional to the concentration of the analyte? This ensures that the method is accurate across the expected concentration range, from trace impurities to the main component.[18]
-
Accuracy & Precision: How close are the results to the true value (accuracy), and how close are repeated measurements to each other (precision)? These parameters define the reliability and reproducibility of the data.[18]
-
Robustness: How resistant is the method to small, deliberate variations in method parameters (e.g., pH, temperature)? This demonstrates the method's reliability for routine use.
Cross-Validation: Ensuring Inter-Laboratory Consistency
Cross-validation becomes necessary when an analytical method is transferred between laboratories.[2][19] The goal is to demonstrate that the receiving laboratory can obtain comparable results to the transferring laboratory. The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" outlines several approaches to achieve this.[1][20][21]
The most common and rigorous approach is Comparative Testing . This involves both the transferring and receiving laboratories analyzing the same set of homogeneous samples. The results are then statistically compared to ensure there are no significant differences.
Part 3: Experimental Protocols for Cross-Validation
This section provides a detailed protocol for the cross-validation of an HPLC method for determining the assay and purity of an oxathiolane intermediate.
Protocol 1: HPLC-UV Method for an Oxathiolane Intermediate
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[5]
-
Mobile Phase A: 2.5 mM Ammonium Formate in Water, pH 4.1.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 85 15 20 50 50 25 85 15 | 30 | 85 | 15 |
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the oxathiolane intermediate and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to create a stock solution.
-
Dilute this solution further as needed for analysis.
-
-
System Suitability Test (SST):
-
Rationale: The SST is a self-validating check to ensure the chromatographic system is performing adequately before analyzing any samples.
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria:
-
Tailing factor for the main peak: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
%RSD for peak area: ≤ 1.0%.
-
-
Protocol 2: Cross-Validation via Comparative Testing
-
Objective: To qualify a receiving laboratory (Lab B) to perform the HPLC-UV method validated by the transferring laboratory (Lab A).
-
Pre-requisites:
-
A comprehensive method transfer protocol must be co-authored and approved by both labs. This protocol must define the scope, samples, procedures, and acceptance criteria.
-
-
Materials:
-
Lab A prepares three batches of a homogeneous oxathiolane intermediate sample. One batch should be the standard material, one should be a high-purity batch, and one should be spiked with known impurities at a level close to the specification limit (e.g., 0.15%).
-
Lab A ships these samples to Lab B under controlled conditions.
-
-
Execution (to be performed by one analyst at each site):
-
Day 1: Each lab analyzes all three samples in triplicate (n=3).
-
Day 2: A second analyst at each lab repeats the analysis of all three samples in triplicate (n=3).
-
Rationale: Using two analysts over two days assesses inter-day and inter-analyst precision, providing a robust measure of the method's reproducibility in a new environment.
-
-
Data Analysis and Acceptance Criteria:
-
The results for assay (%) and impurity levels (%) from both labs are compiled.
-
A statistical comparison is performed. The choice of statistical test depends on the experimental design, but typically involves an F-test to compare variances and a two-tailed Student's t-test to compare means.
-
Acceptance Criteria Example:
-
Assay: The absolute difference between the mean results of Lab A and Lab B should be ≤ 2.0%. The %RSD of all results combined from both labs should be ≤ 2.5%.
-
Impurities: The absolute difference between the mean results should be ≤ 0.05% for impurities > 0.10%. For impurities near the LOQ, a less stringent criterion may be justified.
-
-
Conclusion
The cross-validation of analytical methods for oxathiolane intermediates is a mandatory, data-driven process that underpins the integrity of pharmaceutical development and manufacturing. It is not merely a replication of the original validation but a comprehensive assessment of a method's performance in a new setting. By grounding the process in regulatory guidelines from the ICH and USP, and by meticulously planning and executing comparative studies, organizations can ensure consistent data quality across sites, ultimately safeguarding the efficacy and safety of the final drug product. This guide provides the strategic framework and practical protocols to achieve that goal, bridging the gap between analytical science and regulatory compliance.
References
-
USP General Chapters on Validation, Verification, & Transfer of Analytical Methods. Source: YouTube, URL: [Link]
-
ICH Q2(R2) Analytical Validation. Source: International Council for Harmonisation (ICH), URL: [Link]
-
Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration (FDA), URL: [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Source: ACS Publications, URL: [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). Source: Protocols.io, URL: [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Source: PubMed Central, URL: [Link]
-
USP <1224> Transfer of Analytical Procedures. Source: CMC Drug Product Development Regulatory Consulting Pharma, URL: [Link]
-
<1224> Transfer of Analytical Procedures. Source: USP-NF, URL: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Source: PharmaGuru, URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA), URL: [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Source: Semantic Scholar, URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S. Food and Drug Administration (FDA), URL: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma, URL: [Link]
-
Assay Transfers: A Guide to USP <1224>. Source: Quantics Biostatistics, URL: [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Source: SciSpace, URL: [Link]
-
GC-MS Sample Preparation. Source: Organomation, URL: [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Source: Amazon S3, URL: [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Semantic Scholar, URL: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network, URL: [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Beilstein Journal of Organic Chemistry, URL: [Link]
-
Identification and structure elucidation by NMR spectroscopy. Source: ResearchGate, URL: [Link]
-
FDA Signals a New Approach for Analytical Method Validation. Source: ResearchGate, URL: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma, URL: [Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Source: PubMed, URL: [Link]
-
ICH Q2 Validation of Analytical Procedures. Source: YouTube, URL: [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). Source: Protocols.io, URL: [Link]
-
Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Source: eScholarship, University of California, URL: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Source: Chromatography Today, URL: [Link]
-
Full Technical Transfer of Analytical Procedures – Approach for Streamlining and Discussion of Challenges. Source: CASSS, URL: [Link]
-
HPLC Analysis of tRNA-Derived Nucleosides. Source: PubMed Central, URL: [Link]
-
Structure Elucidation by NMR. Source: ETH Zurich, URL: [Link]
-
Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Source: Royal Society of Chemistry, URL: [Link]
-
Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. Source: YouTube, URL: [Link]
-
Re-determination of the structure of benzo[d][16][22]oxathiole-2-thione. Source: CORE, URL: [Link]
-
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Source: JEOL, URL: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source: ACS Publications, URL: [Link]
-
Ensuring Purity of Gases for Gas Chromatography. Source: AZoM, URL: [Link]
-
Structure Elucidation by NMR in Organic Chemistry. Source: Wiley, URL: [Link]
Sources
- 1. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. protocols.io [protocols.io]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. organomation.com [organomation.com]
- 7. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. smbstcollege.com [smbstcollege.com]
- 13. fda.gov [fda.gov]
- 14. propharmagroup.com [propharmagroup.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. fda.gov [fda.gov]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quantics.co.uk [quantics.co.uk]
- 21. casss.org [casss.org]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides essential safety and logistical information for the handling of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid, a compound with significant potential in organic synthesis and pharmaceutical development. As a Senior Application Scientist, my aim is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety protocols, ensuring a secure and productive research environment.
Hazard Assessment: Understanding the Molecule
-
A Carboxylic Acid Moiety: This group is known to be acidic and can cause irritation or corrosion to the skin, eyes, and respiratory tract.[1][2][3][4] The severity can range from mild irritation to severe burns depending on the concentration and duration of exposure.
-
An Oxathiolane Ring: This heterocyclic system is found in various biologically active molecules.[5] While often well-tolerated in final drug products, the reactive nature of intermediates warrants caution.
-
An Acetyloxy Group (Ester): Esters are generally less reactive than other functional groups, but can still cause irritation.
Based on these structural features, it is prudent to treat this compound as a substance that is potentially corrosive, an irritant to the skin and eyes, and harmful if inhaled or ingested.[1][2][3][4]
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | The carboxylic acid functionality poses a significant risk of serious eye damage, potentially leading to blindness.[1][2] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.[6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended to provide an extra barrier against potential skin absorption and in case of a tear in the outer glove.[7] Nitrile gloves offer good protection against a range of chemicals, but it is crucial to change them immediately upon contamination.[6][8] |
| Body | Flame-Resistant Laboratory Coat | A lab coat protects the skin and personal clothing from splashes and spills.[8] Flame-resistant material is a best practice in a chemical laboratory where flammable solvents may be present. |
| Feet | Closed-Toe Shoes | This is a fundamental laboratory safety requirement to protect against spills and falling objects.[8] |
Operational Plan: From Handling to Disposal
3.1. Engineering Controls and Work Practices
-
Ventilation: All handling of this compound, especially in solid (powder) form or when heated, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Spill Management: Have a spill kit readily available that includes an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent). In case of a spill, evacuate the immediate area, alert others, and follow your institution's established spill cleanup procedures.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure you are wearing the complete set of required PPE. Check that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a pipette or syringe with appropriate caution.
-
Reaction Setup: When setting up a reaction, ensure all glassware is free from defects. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.
-
Post-Reaction: After the reaction is complete, quench any reactive species safely according to your established protocol.
-
Decontamination: Clean all glassware and equipment that came into contact with the compound.
3.3. Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: Segregate waste containing this compound from other waste streams. It should be classified as hazardous chemical waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[1]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy-. Retrieved from [Link]
-
Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Workplace Safety. (2024). Top 4 Essential PPE for Handling Hazardous Chemicals Safely. YouTube. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from [Link]
-
SEKISUI Specialty Chemicals. (2024). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]
-
Hysol. (2025). Safety Data Sheet: Hysol MB 50. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Oxathiolane-2-carboxylicacid,5-hydroxy- [myskinrecipes.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
